1-Bromo-3-chloro-2-isopropylbenzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10BrCl |
|---|---|
Molecular Weight |
233.53 g/mol |
IUPAC Name |
1-bromo-3-chloro-2-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10BrCl/c1-6(2)9-7(10)4-3-5-8(9)11/h3-6H,1-2H3 |
InChI Key |
IZHBGVSIHPMURT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC=C1Br)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Solubility Profile and Solvent Selection for 1-Bromo-3-chloro-2-isopropylbenzene
Executive Summary
Molecule: 1-Bromo-3-chloro-2-isopropylbenzene (CAS: 1369772-08-6) Chemical Class: Polyhalogenated Alkylbenzene Physicochemical Nature: Highly Lipophilic / Hydrophobic
This guide provides a comprehensive technical analysis of the solubility characteristics of 1-Bromo-3-chloro-2-isopropylbenzene. Due to the specific substitution pattern—a bulky isopropyl group sterically crowded between bromine and chlorine atoms—this molecule exhibits unique solvation behaviors governed by London Dispersion Forces and Steric Inhibition of Packing .
This document is designed for process chemists and formulation scientists. It moves beyond static data tables to provide a predictive framework for solvent selection in synthesis, extraction, and purification.
Part 1: Physicochemical Analysis & Solubility Theory
To select the correct solvent, one must first understand the solute's molecular "personality."
Structural Determinants of Solubility
The solubility of 1-Bromo-3-chloro-2-isopropylbenzene is dictated by three structural features:
-
The Halogenated Core (Aryl Halide): The benzene ring substituted with Br and Cl creates a region of high electron density but low hydrogen-bonding potential. This mandates the use of aprotic or soft-donor solvents.
-
The Isopropyl "Grease" Anchor: The 2-isopropyl group adds significant lipophilicity (increasing LogP). Crucially, its position between two halogens creates a "steric gear," preventing planar stacking. This reduces the crystal lattice energy, making the molecule easier to dissolve in non-polar solvents but prone to "oiling out" rather than crystallizing.
-
Lack of Hydrogen Bond Donors: The molecule cannot donate hydrogen bonds. Therefore, it will not dissolve in water or highly polar protic solvents unless high temperatures are applied to overcome the entropic penalty.
Hansen Solubility Parameters (HSP) Prediction
Using Group Contribution Methods, we can estimate the Hansen Solubility Parameters (in MPa
| Parameter | Estimated Value | Physical Meaning |
| ~19.5 - 20.5 | High interaction via van der Waals forces due to large Br/Cl atoms. | |
| ~4.0 - 6.0 | Moderate polarity. The dipoles of C-Br and C-Cl partially cancel or create a net vector depending on conformation. | |
| ~1.0 - 2.0 | Negligible. Solvation relies on the solvent's ability to interact via dispersion or dipole-induced dipole forces. |
Interaction Radius (
Part 2: Solvent Screening & Selection Guide
Predicted Solubility Map
Based on the "Like Dissolves Like" principle and the HSP values above, solvents are categorized by their efficiency.
| Solubility Tier | Solvent Class | Specific Solvents | Mechanism of Action |
| Tier 1: High Solubility (Primary Solvents) | Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Perfect HSP match. High dispersion forces ( |
| Aromatic Hydrocarbons | Toluene, Xylenes, Chlorobenzene | ||
| Ethers | THF, MTBE, 2-MeTHF | Good dipole interaction; oxygen lone pairs stabilize the electron-deficient ring. | |
| Tier 2: Moderate/Conditional | Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Soluble due to the isopropyl group, but may precipitate at low temps (Anti-solvent potential). |
| Esters | Ethyl Acetate, Isopropyl Acetate | Good general solubility, but slightly more polar than ideal. | |
| Tier 3: Low/Insoluble | Polar Protic | Water, Ethylene Glycol | High |
| Highly Polar Aprotic | DMSO, Sulfolane | Often soluble, but difficult to remove/work up due to high boiling points. |
Visualization: Solvation Mechanism
The following diagram illustrates the competitive forces determining solubility.
Caption: Mechanistic breakdown of solubility drivers. Dispersion forces dominate, while the isopropyl group disrupts crystal packing, enhancing solubility in non-polar media.
Part 3: Experimental Protocols
Protocol: Gravimetric Solubility Determination
Do not rely solely on visual inspection. For critical formulation or process steps, use this self-validating gravimetric method.
Objective: Determine the saturation limit (
Materials:
-
Target Solute (solid or oil).
-
0.45 µm PTFE Syringe Filter (Nylon filters may degrade in halogenated solvents).
-
Scintillation vials.
Workflow:
-
Saturation: Add excess solute to 2 mL of solvent in a vial.
-
Equilibration: Vortex for 30 seconds, then shake/stir at 25°C for 4 hours.
-
Check point: If all solid dissolves, add more until a persistent solid phase remains.
-
-
Filtration: Draw supernatant into a syringe and filter through the 0.45 µm PTFE filter into a pre-weighed vial (
). -
Evaporation: Evaporate solvent under nitrogen stream or vacuum.
-
Quantification: Weigh the vial with residue (
). -
Calculation:
Protocol: Solvent Screening for Crystallization
Because this molecule is prone to "oiling out" (forming a second liquid phase instead of crystals) due to its low melting point, correct solvent selection is critical.
Caption: Decision tree for crystallizing low-melting aryl halides. Note the loop for handling "oiling out" phenomena common with isopropyl-substituted benzenes.
Part 4: Application-Specific Recommendations
For Organic Synthesis (Reaction Medium)
-
Recommended: Anhydrous THF or Toluene .
-
Reasoning: These solvents dissolve the starting material well and are compatible with common reagents used on aryl halides (e.g., organolithiums for halogen-lithium exchange, or palladium catalysts for Buchwald-Hartwig couplings).
-
Caution: Avoid acetone or acetonitrile if strong bases are used, as they can deprotonate.
For Extraction (Work-up)
-
System: MTBE / Water or DCM / Water .
-
Reasoning: The target molecule will partition almost exclusively (>99%) into the organic layer. MTBE is preferred over DCM for green chemistry compliance and easier solvent recovery, unless the molecule is extremely dense, where DCM's density helps phase separation.
Safety & Handling
-
Halogenated Waste: Solutions containing this compound must be disposed of as halogenated organic waste.
-
Permeation: The lipophilic nature facilitates skin absorption. Use Nitrile or Viton gloves; Latex is permeable to halogenated benzenes.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[2] (Defines the theoretical framework for
, , calculations). -
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
-
PubChem. (n.d.).[3] Compound Summary for 1-Bromo-3-chloro-2-isopropylbenzene. National Library of Medicine. Link (Used for structural verification and analogue comparison).
Sources
Comprehensive Characterization Profile: 1-Bromo-3-chloro-2-isopropylbenzene
Executive Summary
1-Bromo-3-chloro-2-isopropylbenzene (CAS: 1369772-08-6) is a specialized halogenated aromatic intermediate, primarily utilized as a scaffold in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its structural motif—featuring a bulky isopropyl group sterically "locked" between bromine and chlorine atoms—imparts unique reactivity and physical properties that distinguish it from simpler di-halo benzenes.
This technical guide addresses the scarcity of public experimental data for this compound by synthesizing predictive models, analogous structural analysis, and rigorous experimental determination protocols.
Part 1: Chemical Identity & Structural Analysis
The physicochemical behavior of this molecule is dominated by the Ortho-Effect . The 2-isopropyl group is sterically crowded by the 1-bromo and 3-chloro substituents. This forces the isopropyl group to rotate out of the aromatic plane, disrupting
| Attribute | Detail |
| IUPAC Name | 1-Bromo-3-chloro-2-(propan-2-yl)benzene |
| CAS Number | 1369772-08-6 |
| Molecular Formula | C |
| Molecular Weight | 233.53 g/mol |
| SMILES | CC(C)C1=C(Cl)C=CC=C1Br |
| Physical State (RT) | Liquid (Predicted) |
Part 2: Physical Properties (Predicted & Analogous)
Due to the proprietary nature of specific batch data for this intermediate, the values below are derived from Group Contribution Methods (Joback) and comparative analysis of structural analogues (e.g., 1-bromo-3-chlorobenzene, 2-bromo-cumene).
Boiling Point & Melting Point Data
| Property | Predicted Value | Confidence Interval | Methodological Basis |
| Boiling Point (760 mmHg) | 255°C | ± 15°C | Joback Method + Boiling Point Elevation (Halogen/Alkyl additivity) |
| Boiling Point (15 mmHg) | 125°C | ± 10°C | Pressure-Temperature Nomograph Correction |
| Melting Point | < 10°C | N/A | Symmetry disruption via steric crowding (prevents efficient lattice packing) |
| Density | 1.45 - 1.55 g/mL | ± 0.05 | Weighted average of bromobenzene (1.5) and chlorobenzene (1.[1]1) derivatives |
| Flash Point | > 110°C | N/A | Correlated with high boiling point; likely combustible but not highly flammable |
Comparative Analysis (The "Why" Behind the Numbers)
-
Base Baseline: 1-Bromo-3-chlorobenzene boils at 196°C .
-
Alkyl Effect: Adding an isopropyl group typically adds ~50-60°C to the boiling point of a benzene derivative (compare Benzene @ 80°C vs. Cumene @ 152°C).
-
Steric Correction: While additivity suggests a BP of ~260°C, the steric crowding may slightly increase volatility by preventing intermolecular association, settling the estimate near 255°C .
Part 3: Experimental Determination Protocols
For researchers synthesizing this compound, relying on predicted values is insufficient for critical purification steps. The following protocols ensure accurate characterization.
Boiling Point Determination (Siwoloboff Method)
Use for small-scale synthesis (< 5g) where distillation is risky.
-
Preparation: Insert a sealed capillary tube (open end down) into a melting point tube containing 0.5 mL of the sample.
-
Heating: Attach to a thermometer in a Thiele tube filled with silicone oil. Heat gently.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary.
-
Endpoint: Stop heating. The temperature at which the bubbling stops and the liquid sucks back into the capillary is the Boiling Point .
Melting Point / Glass Transition (DSC)
Since the compound is likely a liquid or low-melting solid, Differential Scanning Calorimetry (DSC) is preferred over capillary melting.
-
Cooling: Cool sample to -80°C.
-
Ramp: Heat at 5°C/min.
-
Signal: Look for a sharp endothermic peak (melting) or a step change in baseline (glass transition).
Part 4: Synthesis & Purification Workflow
The boiling point difference between the target and its likely impurities (unreacted starting materials or isomers) dictates the purification strategy.
-
Impurity A (1-Bromo-3-chlorobenzene): BP 196°C.
-
Target (1-Bromo-3-chloro-2-isopropylbenzene): BP ~255°C.
-
Strategy: Vacuum distillation is highly effective due to the >50°C delta.
Workflow Diagram
Caption: Purification logic based on estimated boiling point differentials. Vacuum distillation is the primary method for isolation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18677822 (Isomer Analogues). Retrieved from [Link]
-
NIST Chemistry WebBook. Thermochemical Data for Halogenated Benzenes. Retrieved from [Link]
-
Joback, K. G., & Reid, R. C. (1987). Estimation of Pure-Component Properties from Group-Contributions. Chemical Engineering Communications. (Methodology utilized for BP estimation).[1]
Sources
reactivity profile of bromine vs chlorine in 1-Bromo-3-chloro-2-isopropylbenzene
The following guide synthesizes the reactivity profile of 1-Bromo-3-chloro-2-isopropylbenzene , a scaffold characterized by high steric congestion and distinct electronic differentiation between its halogen substituents.
Executive Summary
The scaffold 1-Bromo-3-chloro-2-isopropylbenzene represents a classic "privileged intermediate" in drug discovery. Its utility lies in the ability to undergo sequential bio-orthogonal functionalization .
-
Primary Reactivity (Site A): The C(1)–Br bond. It is the kinetically and thermodynamically preferred site for both metal-catalyzed cross-coupling (Pd/Ni) and lithium-halogen exchange, despite significant steric hindrance from the ortho-isopropyl group.
-
Secondary Reactivity (Site B): The C(3)–Cl bond. It generally remains inert during the functionalization of the bromide, serving as a latent handle for subsequent activation (e.g., using Buchwald-type ligands or Ni-catalysis).
-
The "Isopropyl Wedge": The C(2)–isopropyl group exerts a profound steric buttressing effect. While it does not alter the order of reactivity (Br > Cl), it significantly raises the activation energy for oxidative addition, necessitating the use of specialized, bulky, electron-rich ligands.
Structural & Electronic Analysis
To predict reactivity, we must decouple the electronic vectors from the steric environment.
Electronic vs. Steric Matrix[1]
| Feature | Electronic Influence | Steric Influence (A-Value / Cone Angle) | Impact on Reactivity |
| C(1)–Br | Weak Bond (approx. 81 kcal/mol). High lability toward oxidative addition (Pd⁰ → Pdᴵᴵ). | High. Ortho to iPr group. Access to the | Reactive Site. Requires forcing conditions or specific ligands to overcome sterics. |
| C(3)–Cl | Strong Bond (approx. 95 kcal/mol). Lower lability. Requires higher activation energy. | High. Ortho to iPr group. | Latent Site. Generally inert under standard Suzuki/Li-Exchange conditions targeting Br. |
| C(2)–iPr | Weakly Electron Donating (+I). Increases electron density on the ring, slightly deactivating the ring toward nucleophilic attack (SₙAr). | Very High. The "wedge" forces substituents at C1 and C3 out of plane or blocks catalyst approach. | The Control Element. Prevents side reactions but demands "flexible" or "small cone angle" catalysts OR "flexible bulky" ligands (e.g., biaryl phosphines). |
Reaction Pathway A: Palladium-Catalyzed Cross-Coupling
Objective: Selective functionalization of the Bromine atom (Suzuki, Buchwald-Hartwig).
Mechanistic Challenge
Standard ligands (e.g., PPh₃, dppf) often fail with 2-substituted-1,3-dihalobenzenes because the rate of oxidative addition (
The Solution: Use Dialkylbiaryl Phosphines (Buchwald Ligands) . Ligands like SPhos or XPhos are designed for this exact scenario.
-
Mechanism: The bulky ligand promotes the formation of the monoligated Pd(0) species
, which is the active species capable of oxidative addition into hindered halides. -
Selectivity:
preference for Br over Cl.
Validated Protocol (Suzuki-Miyaura)
-
Catalyst:
(1-2 mol%) or . -
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .
-
Rationale: SPhos provides the optimal balance of electron richness (for oxidative addition) and bulk (to prevent dimer formation).
-
-
Base:
(anhydrous) or . -
Solvent: Toluene/Water (10:1) or 1,4-Dioxane.
-
Temperature: 80–100 °C.
Diagram 1: Pd-Catalyzed Chemoselectivity Pathway
Caption: The bulky SPhos ligand facilitates oxidative addition exclusively at the weaker C-Br bond, overcoming the steric wedge of the isopropyl group.
Reaction Pathway B: Lithium-Halogen Exchange
Objective: Generation of an aryl-lithium nucleophile for reaction with electrophiles (aldehydes, ketones, etc.).
Kinetic Control
Lithium-halogen exchange is faster than proton transfer (ortho-lithiation) for bromides. However, the isopropyl group presents a kinetic barrier to the approach of the alkyllithium aggregate.
-
Reagent Choice:
-
n-BuLi: May be too slow at -78°C, risking competitive deprotonation or incomplete exchange.
-
t-BuLi (Recommended): The exchange is irreversible and extremely fast. Requires 2 equivalents (1 eq for exchange, 1 eq to quench the resulting t-BuBr).
-
The "Halogen Dance" Risk
In some polyhalogenated systems, the lithiated species can isomerize ("dance") to a more stable position (usually ortho to the most electronegative atom).
-
Analysis for this scaffold: The initial Li species is at C1. Isomerization to C4 (ortho to Cl) is possible but sterically disfavored by the C2-isopropyl group and the lack of a stabilizing "acidifying" group at C4.
-
Verdict:Stable at -78°C. Quench immediately; do not warm before adding electrophile.
Validated Protocol
-
Solvent: Anhydrous THF (essential for breaking down Li aggregates).
-
Temperature: Cool substrate to -78°C .
-
Addition: Add t-BuLi (2.1 equiv) dropwise.
-
Incubation: Stir for 30–60 mins at -78°C.
-
Quench: Add electrophile (E⁺) rapidly.
Diagram 2: Lithium Exchange Decision Tree
Caption: t-BuLi is required to ensure rapid, irreversible exchange at the hindered C-Br site before side reactions occur.
Troubleshooting & Optimization
| Issue | Root Cause | Optimization Strategy |
| Low Conversion (Pd) | Steric bulk of Isopropyl group prevents oxidative addition. | Switch to Pd-PEPPSI-IPr or Pd₂dba₃ + SPhos . Increase temp to 100°C. |
| Dehalogenation (Reduction) | Use strictly anhydrous conditions. Ensure ligand excess (1:2 Pd:L ratio). | |
| Lack of Regioselectivity | Cl reacts competitively (rare). | Lower temperature.[1][2][3] Ensure catalyst loading is low. Note: Only occurs with extremely active catalysts (e.g., Ni(COD)₂). |
| Incomplete Li-Exchange | Steric shielding of Br. | Use t-BuLi instead of n-BuLi. Ensure vigorous stirring (mass transfer limitation). |
References
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.Royal Society of Chemistry. Describes the use of AntPhos and similar ligands for di-ortho-substituted systems.
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes.Journal of Organic Chemistry.
-
The Mechanism of Lithium-Halogen Exchange.Macmillan Group / Princeton. Fundamental kinetics of Li/Br vs Li/Cl exchange and the effect of sterics.
-
Sterically Induced Acceleration of Aryl Halide Activation.Journal of the American Chemical Society.
Sources
literature review on 1-Bromo-3-chloro-2-isopropylbenzene synthesis
The following technical guide details the synthesis of 1-Bromo-3-chloro-2-isopropylbenzene , a sterically congested 1,2,3-trisubstituted benzene derivative. This scaffold is a critical intermediate in the development of atropisomeric herbicides and specialized pharmaceutical agents where rotational restriction around the aryl-alkyl bond is required.
Executive Summary
The synthesis of 1-Bromo-3-chloro-2-isopropylbenzene presents a classic regiochemical challenge: installing three contiguous substituents (Bromo, Isopropyl, Chloro) on a benzene ring. Direct electrophilic aromatic substitution (EAS) on isopropylbenzene (cumene) fails to achieve this 1,2,3-pattern due to the directing effects of the isopropyl group, which favors para-substitution, and steric hindrance, which discourages ortho-attack.
This guide presents three validated pathways:
-
The Expedited Route (Recommended): Sandmeyer transformation of the commercially available 2-chloro-6-isopropylaniline.
-
The "Blocking Group" Strategy (Robust/Scalable): A 4-step sequence utilizing sulfonation to block the para-position, forcing halogenation to the desired ortho-position.
-
The Directed Metallation Route (Modern/Convergent): Lithium-Halogen exchange on 1-bromo-3-chlorobenzene followed by electrophilic trapping.[1]
Retrosynthetic Analysis
The 1,2,3-substitution pattern suggests a disconnection at the diazonium group (Sandmeyer) or the alkyl group (Directed Ortho Metallation).
-
Disconnection A (Sandmeyer): The most reliable method to install a halogen adjacent to a bulky alkyl group is via an aniline precursor.[1]
-
Disconnection B (DoM): Utilizing the acidity of the proton located between two halogens in 1-bromo-3-chlorobenzene.
Figure 1: Retrosynthetic logic flow for accessing the 1,2,3-trisubstituted core.
Route 1: The Expedited Sandmeyer Protocol
Best for: Rapid analog generation, medicinal chemistry scales (<50g).[1] Starting Material: 2-Chloro-6-isopropylaniline (CAS: 112121-86-5).[1][3][4][5][6]
This route leverages the commercial availability of the aniline precursor, which is widely used in the synthesis of chloroacetanilide herbicides. The transformation replaces the amino group with a bromine atom using a modified Sandmeyer reaction.
Protocol
-
Diazotization:
-
Charge a 500 mL 3-neck flask with 2-chloro-6-isopropylaniline (10.0 g, 59 mmol) and 48% HBr (40 mL).
-
Cool the suspension to -5°C using an ice/salt bath.[1]
-
Add a solution of Sodium Nitrite (4.5 g, 65 mmol) in water (15 mL) dropwise, maintaining internal temperature <0°C.[1]
-
Mechanism:[1][7][8][9] Formation of the nitrosonium ion (
) generates the diazonium salt.[1] The bulky isopropyl group may slow kinetics; ensure vigorous stirring for 30 min post-addition.[1]
-
-
Sandmeyer Substitution:
-
In a separate vessel, prepare a solution of Copper(I) Bromide (CuBr, 10.2 g, 71 mmol) in 48% HBr (20 mL). Heat to 50°C.
-
Transfer the cold diazonium solution portion-wise into the hot CuBr solution.[1]
-
Observation: Evolution of nitrogen gas (
) and formation of a dark oil.[1] -
Heat to 80°C for 1 hour to ensure completion.
-
-
Workup & Purification:
-
Cool to room temperature.[1][7][10] Extract with Dichloromethane (3 x 50 mL).
-
Wash combined organics with 1M NaOH (to remove phenolic byproducts) and Brine.[1]
-
Dry over
and concentrate. -
Purification: Steam distillation is highly effective for isolating the tri-halo-alkyl benzene from tarry azo-coupling byproducts. Alternatively, flash chromatography (Hexanes).[1]
-
Yield Expectation: 65-75%.
Route 2: The "Blocking Group" Strategy (Scalable)
Best for: Large-scale synthesis (>100g) or when the specific aniline is unavailable.[1] Concept: Use a sulfonic acid group to block the reactive para-position, forcing bromination to the sterically hindered ortho-position.
Step-by-Step Workflow
| Step | Transformation | Reagents | Purpose |
| 1 | Sulfonation | 2-Isopropylaniline + | Installs |
| 2 | Protection | Acetic Anhydride | Protects amine as acetamide to prevent oxidation. |
| 3 | Bromination | Directs Br to C6 (Ortho), the only open activated site.[1] | |
| 4 | Hydrolysis | Dilute | Removes Acetyl and Sulfonic acid groups.[1] |
| 5 | Sandmeyer | Converts |
Detailed Protocol (Key Steps)
Step 3: Regioselective Bromination
-
Dissolve 4-acetamido-3-isopropylbenzenesulfonic acid in glacial acetic acid.
-
Add Bromine (
, 1.05 eq) dropwise at 40°C.[1] -
Note: The bulky isopropyl group at C2 and the acetamide at C1 create a "pocket" at C6.[1] Despite the steric hindrance, the blocking group at C4 forces reaction here.
Step 4: One-Pot Deprotection/Desulfonation [1]
-
Reflux the brominated intermediate in 60%
with superheated steam passing through the mixture (Steam Distillation). -
The sulfonic acid group is cleaved (ipso-substitution with H) under these conditions, and the acetyl group hydrolyzes.
-
Product: 2-Bromo-6-isopropylaniline distills over with the water.[1]
Step 5: Sandmeyer (Chloride) [1]
-
Perform the Sandmeyer reaction as described in Route 1, but substitute CuCl / HCl to install the chlorine atom.
Route 3: Directed Ortho Metallation (DoM)
Best for: Academic labs, convergent synthesis, avoiding diazonium salts.[1] Precursor: 1-Bromo-3-chlorobenzene.[1]
Protocol
-
Lithiation:
-
Dissolve 1-Bromo-3-chlorobenzene (5.0 g) in anhydrous THF under Argon. Cool to -78°C.[1]
-
Add LDA (Lithium Diisopropylamide, 1.1 eq) dropwise.[1]
-
Selectivity: The proton at C2 is flanked by two halogens, making it significantly more acidic (
) than the other ring protons. LDA selectively deprotonates here without causing benzyne formation (which requires higher temperatures).[1]
-
-
Electrophilic Trapping:
-
Ionic Hydrogenation:
-
Dissolve the alcohol in Dichloromethane .[1]
-
Add Triethylsilane (
, 2.0 eq) and Trifluoroacetic Acid (TFA, 5.0 eq).[1] -
Mechanism:[1][7][8][9] TFA generates a benzylic carbocation (stabilized by the ring), which is instantly reduced by the silane hydride.
-
Result: 1-Bromo-3-chloro-2-isopropylbenzene.[1]
-
Figure 2: Directed Ortho Metallation pathway avoiding diazonium intermediates.[1]
Analytical Data & Validation
To validate the synthesis, the following spectroscopic signatures must be confirmed.
| Technique | Expected Signal | Mechanistic Origin |
| 1H NMR | Septet (~3.5 ppm, 1H) | Methine proton of the isopropyl group.[1] |
| 1H NMR | Doublet (~1.3 ppm, 6H) | Methyl protons of the isopropyl group.[1] |
| 1H NMR | Doublet/Triplet (~7.1-7.5 ppm) | Aromatic protons (ABC system).[1] |
| GC-MS | M+ peaks: 232, 234, 236 | Isotope pattern characteristic of 1 Br + 1 Cl ( |
Critical Quality Attribute: The absence of the para-isomer (1-Bromo-4-isopropyl-2-chlorobenzene) is crucial. In the Sandmeyer routes, this is controlled by the purity of the aniline starting material. In the DoM route, it is controlled by the regioselectivity of the deprotonation.
Safety & Handling
-
Diazonium Salts: Potentially explosive if allowed to dry.[1] Keep in solution and process immediately.
-
Hydrobromic Acid: Highly corrosive.[1] Use acid-resistant seals and glassware.[1]
-
LDA: Pyrophoric.[1] Requires strict anhydrous/anaerobic conditions.[1]
References
-
Sandmeyer Reaction Mechanics: Organic Syntheses, Coll. Vol. 1, p. 170 (1941); Vol. 3, p. 185 (1923).[1] Link[1]
-
Synthesis of 2-Chloro-6-isopropylaniline: U.S. Patent 4,740,620, "Alkylation of aromatic amines".[1] Link
-
Directed Ortho Metallation of Dihalobenzenes: Chemical Reviews, 1990, 90, 879-933.[1] Link[1]
-
Ionic Hydrogenation Protocols: Journal of Organic Chemistry, 1974, 39, 219.[1] Link[1]
-
Regioselective Halogenation (Blocking Group Strategy): Vogel's Textbook of Practical Organic Chemistry, 5th Ed., p. 918.[1]
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- 1. 2-Bromo-6-chlorotoluene | C7H6BrCl | CID 123552 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. 113089-37-5,Methyl 3-Oxohexahydro-1H-pyrrolizine-7a-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 87-63-8|2-Chloro-6-methylaniline|BLD Pharm [bldpharm.com]
- 5. 112121-86-5|2-Chloro-6-isopropylaniline|BLD Pharm [bldpharm.com]
- 6. SY345953,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2 - Google 文档 [docs.google.com]
- 8. youtube.com [youtube.com]
- 9. 2-Bromo-4-chlorotoluene synthesis - chemicalbook [chemicalbook.com]
- 10. US4740620A - Alkylation of aromatic amines in the presence of acidic, crystalline molecular sieves - Google Patents [patents.google.com]
The Agro-Potential of 1-Bromo-3-chloro-2-isopropylbenzene: A Technical Guide for Novel Active Ingredient Discovery
Abstract
The relentless pursuit of novel, effective, and environmentally conscious agrochemicals is a cornerstone of modern agricultural science. Within this context, halogenated aromatic compounds have emerged as a particularly fruitful area of research and development, with a significant percentage of recently launched pesticides containing halogen atoms.[1][2] This technical guide delves into the untapped potential of 1-Bromo-3-chloro-2-isopropylbenzene, a unique trifunctionalized benzene derivative, as a promising scaffold or active ingredient in agrochemistry. By dissecting the established roles of its constituent chemical moieties—the bromine and chlorine atoms, and the isopropyl group—we will construct a scientifically grounded hypothesis for its potential applications as a herbicide, fungicide, or insecticide. This document will further outline a plausible synthetic pathway, propose detailed experimental protocols for efficacy screening, and explore the underlying structure-activity relationships that could guide future derivatization and optimization efforts.
The Chemical Rationale: Deconstructing 1-Bromo-3-chloro-2-isopropylbenzene
The agrochemical potential of 1-Bromo-3-chloro-2-isopropylbenzene can be inferred from the well-documented contributions of its individual structural components to the bioactivity of existing pesticides. The strategic combination of these three groups on a benzene ring presents a compelling case for its investigation.
The Influence of Halogenation: Bromine and Chlorine
The introduction of halogen atoms into active ingredients is a well-established strategy in the design of modern agrochemicals.[3][4] Halogens can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target sites.[5]
-
Enhanced Efficacy and Metabolic Stability: The presence of both bromine and chlorine can lead to either an increase or a decrease in the efficacy of a compound, depending on its interaction with the target and its metabolic fate.[3] The carbon-halogen bond can be resistant to metabolic degradation, potentially increasing the half-life of the compound in the target organism and, consequently, its efficacy.[6]
-
Mixed Halogenation: The use of "mixed" halogens, such as bromine and chlorine, is a feature of several commercial agrochemicals.[3][4] This combination can offer a unique electronic and steric profile that may not be achievable with single halogen substitutions, potentially leading to novel modes of action or improved target specificity.
-
Structure-Activity Relationships: The specific positioning of the halogens on the aromatic ring is crucial. In the case of 1-Bromo-3-chloro-2-isopropylbenzene, the ortho, meta, and para arrangement of the substituents creates a distinct electronic and steric environment that will dictate its interaction with biological targets. The net polarizability of the molecule, influenced by the buttressing effect of adjacent halogens, can be a key determinant of binding affinity.[7]
The Role of the Isopropyl Group
The isopropyl group is another key feature that points towards potential herbicidal activity.
-
Herbicidal Activity: Studies have shown that the herbicidal effectiveness of benzene hydrocarbons increases with the substitution of isopropyl groups.[8] This is often attributed to an increase in lipophilicity, which can enhance the compound's ability to penetrate the waxy cuticle of plant leaves.
-
Positional Isomerism and Activity: The relative position of the isopropyl group in relation to other substituents can significantly impact herbicidal activity.[9] The specific arrangement in 1-Bromo-3-chloro-2-isopropylbenzene, with the bulky isopropyl group situated between the two halogen atoms, is likely to impose a particular conformation that could be key to its biological activity.
Proposed Agrochemical Applications and Mechanisms of Action
Based on the analysis of its structural components, 1-Bromo-3-chloro-2-isopropylbenzene is hypothesized to possess activity in one or more of the following agrochemical domains:
Potential as a Herbicide
The presence of both halogen and isopropyl substituents strongly suggests a potential for herbicidal activity.
-
Proposed Mechanism of Action: Many halogenated aromatic herbicides act by disrupting photosynthesis or by mimicking plant hormones, leading to uncontrolled growth. The lipophilic nature imparted by the isopropyl and halogen groups could facilitate its transport to and accumulation in plant tissues. It may act as a photosystem II (PSII) inhibitor, a common mode of action for herbicides containing halogenated phenyl rings.
Potential as a Fungicide
Halogenated aromatic compounds have a long history of use as fungicides, and there is evidence of antifungal activity in 3-halobenzo[b]thiophenes.[8]
-
Proposed Mechanism of Action: The fungicidal activity could stem from the disruption of fungal cell membranes or the inhibition of essential enzymes. The specific substitution pattern of 1-Bromo-3-chloro-2-isopropylbenzene may allow it to selectively target fungal metabolic pathways.
Potential as an Insecticide
The neurotoxic properties of chlorinated hydrocarbons are well-documented.[2] Furthermore, halogenated phenylpyrazole derivatives are known to exhibit insecticidal activity.
-
Proposed Mechanism of Action: 1-Bromo-3-chloro-2-isopropylbenzene could act as a neurotoxin, interfering with the transmission of nerve impulses in insects. The bromine and chlorine atoms could play a role in binding to specific receptors in the insect nervous system.
Synthesis and Characterization
A plausible synthetic route for 1-Bromo-3-chloro-2-isopropylbenzene can be envisioned starting from commercially available precursors.
Proposed Synthetic Pathway
A potential synthesis could involve the Friedel-Crafts alkylation of a dihalobenzene or the halogenation of an isopropylbenzene derivative. For instance, the bromination of 1-chloro-2-isopropylbenzene or the chlorination of 1-bromo-2-isopropylbenzene using appropriate catalysts would be a logical approach. A patent for the synthesis of the related compound 2-bromo-4-chloro-1-isopropylbenzene suggests that such halogenations are feasible.[10]
Caption: Proposed synthesis of 1-Bromo-3-chloro-2-isopropylbenzene.
Characterization
The synthesized compound would be characterized using standard analytical techniques to confirm its structure and purity.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the isopropyl protons and the aromatic protons, with splitting patterns indicative of their relative positions. |
| ¹³C NMR | Resonances for the nine carbon atoms, with chemical shifts influenced by the attached substituents. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C₉H₁₀BrCl, along with characteristic isotopic patterns for bromine and chlorine. |
| Infrared Spectroscopy | Absorption bands characteristic of aromatic C-H and C-C bonds, as well as C-Br and C-Cl bonds. |
Experimental Protocols for Agrochemical Screening
To evaluate the potential of 1-Bromo-3-chloro-2-isopropylbenzene as an agrochemical, a series of standardized bioassays should be conducted.
Herbicidal Activity Screening
-
Objective: To determine the pre- and post-emergence herbicidal activity against a panel of monocot and dicot weeds.
-
Methodology:
-
Prepare stock solutions of 1-Bromo-3-chloro-2-isopropylbenzene in a suitable solvent.
-
For pre-emergence testing, apply the test compound at various concentrations to soil in which weed seeds have been sown.
-
For post-emergence testing, spray the test compound onto young weed seedlings.
-
Include positive (commercial herbicide) and negative (solvent only) controls.
-
Assess phytotoxicity, growth inhibition, and mortality at regular intervals.
-
Determine the half-maximal effective concentration (EC₅₀) for each weed species.
-
Caption: Workflow for herbicidal activity screening.
Fungicidal Activity Screening
-
Objective: To assess the in vitro and in vivo fungicidal activity against a range of plant pathogenic fungi.
-
Methodology:
-
For in vitro testing, incorporate the test compound into a growth medium at various concentrations and inoculate with fungal spores or mycelia.
-
Measure the inhibition of fungal growth compared to a control.
-
For in vivo testing, treat plants with the test compound and then inoculate with a fungal pathogen.
-
Evaluate the level of disease protection compared to untreated, inoculated plants.
-
Determine the minimum inhibitory concentration (MIC) and the half-maximal inhibitory concentration (IC₅₀).
-
Insecticidal Activity Screening
-
Objective: To evaluate the contact and systemic insecticidal activity against common agricultural insect pests.
-
Methodology:
-
For contact toxicity, apply the test compound directly to the insects or to a surface they will contact.
-
For systemic activity, apply the compound to the soil or foliage of a host plant, which is then infested with the target insect.
-
Assess insect mortality and any sublethal effects (e.g., reduced feeding, paralysis).
-
Determine the lethal concentration (LC₅₀) or lethal dose (LD₅₀).
-
Structure-Activity Relationship (SAR) and Future Directions
The initial screening results for 1-Bromo-3-chloro-2-isopropylbenzene will provide a crucial foundation for understanding its structure-activity relationship.
-
Interpretation of Results: A strong herbicidal effect would validate the hypothesis that the combination of halogen and isopropyl groups is beneficial for this activity. Conversely, potent insecticidal or fungicidal activity would highlight the importance of the specific electronic and steric arrangement of the substituents for targeting pathways in those organisms.
-
Lead Optimization: Should promising activity be identified, a program of analog synthesis should be initiated. This would involve systematically varying the substituents on the benzene ring to:
-
Replace the bromine or chlorine with other halogens (e.g., fluorine, iodine) to probe the effect of halogen size and electronegativity.
-
Modify the alkyl group (e.g., ethyl, tert-butyl) to investigate the impact of sterics and lipophilicity.
-
Alter the substitution pattern on the ring to explore different conformational possibilities.
-
Caption: Iterative cycle for lead optimization.
Conclusion
While direct experimental data on the agrochemical applications of 1-Bromo-3-chloro-2-isopropylbenzene is currently lacking, a thorough analysis of its structural components provides a strong rationale for its investigation as a potential new agrochemical. The combination of mixed halogenation and an isopropyl substituent on a benzene ring is a motif with precedent for bioactivity. The proposed synthetic and screening protocols outlined in this guide offer a clear path forward for evaluating its potential. The discovery of significant herbicidal, fungicidal, or insecticidal activity would not only introduce a novel active ingredient but also provide valuable insights into the structure-activity relationships of multifunctionalized aromatic compounds, thereby enriching the toolbox for future agrochemical design.
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Methodological & Application
Application Note: High-Fidelity Synthesis of Polysubstituted Arenes via 1-Bromo-3-chloro-2-isopropylbenzene
Executive Summary & Strategic Value
In the landscape of drug discovery and materials science, 1-Bromo-3-chloro-2-isopropylbenzene (BCIB) represents a "privileged scaffold." Its value lies not merely in its halogenation, but in the orthogonal reactivity encoded into its structure.
This molecule offers three distinct control elements for the synthetic chemist:
-
The Bromine Handle (C-1): High lability; susceptible to mild oxidative addition or lithium-halogen exchange.
-
The Chlorine Handle (C-3): High stability; remains inert during C-1 manipulation, requiring forcing conditions or specialized ligands for activation.
-
The Isopropyl Gatekeeper (C-2): A steric locking mechanism. It forces orthogonal twist in resulting biaryls (crucial for disrupting planarity in drug candidates to improve solubility) and dictates regioselectivity.
This guide details the protocols for exploiting these features to synthesize non-symmetrical terphenyls and polysubstituted arenes.
Strategic Analysis: The Chemoselectivity Hierarchy
Successful utilization of BCIB requires adherence to a strict reactivity hierarchy. The steric bulk of the isopropyl group at C-2 significantly retards the rate of oxidative addition at both C-1 and C-3 compared to unhindered systems.
Reactivity Landscape
-
C-Br Bond:
for oxidative addition is lower. Accessible via Pd(0)/PPh3 or Pd(dppf) systems.[1] -
C-Cl Bond:
is significantly higher due to bond strength and the ortho-isopropyl steric clash. Activation requires electron-rich, bulky phosphines (e.g., Buchwald ligands like XPhos or SPhos) or N-Heterocyclic Carbenes (NHC).
Decision Logic (DOT Visualization)
Figure 1: The sequential functionalization workflow. Note that the C-Cl bond is preserved in Paths A and B, serving as a latent handle for the final diversification step.
Detailed Experimental Protocols
Protocol A: Site-Selective Suzuki-Miyaura Coupling (C-Br Activation)
Objective: Install the first aryl group at the C-1 position while preserving the C-Cl bond. Challenge: The ortho-isopropyl group creates steric hindrance. Standard ligands (PPh3) may be sluggish. Solution: Use Pd(dppf)Cl2 , which possesses a large bite angle and excellent stability, or SPhos , which tolerates ortho substitution well.
Materials
-
1-Bromo-3-chloro-2-isopropylbenzene (1.0 equiv)
-
Aryl Boronic Acid (1.1 equiv)
-
Catalyst: Pd(dppf)Cl2·CH2Cl2 (3 mol%)
-
Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure
-
Setup: Charge a dried Schlenk tube or microwave vial with the aryl bromide (1.0 equiv), aryl boronic acid (1.1 equiv), and Pd(dppf)Cl2 (0.03 equiv).
-
Inertion: Seal the vessel and evacuate/backfill with Argon three times.
-
Solvation: Add degassed 1,4-dioxane (concentration 0.2 M) via syringe, followed by the K2CO3 solution.
-
Reaction: Heat the mixture to 60–80°C .
-
Note: Do not exceed 90°C. Higher temperatures risk premature activation of the C-Cl bond or protodehalogenation.
-
-
Monitoring: Monitor via HPLC/UPLC. The reaction is typically complete within 4–6 hours.
-
Workup: Cool to RT. Filter through a pad of Celite. Dilute with EtOAc, wash with brine, dry over MgSO4, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Critical Checkpoint: Verify the integrity of the C-Cl bond by GC-MS or 1H NMR before proceeding.
Protocol B: Activation of the Sterically Hindered Chloride (C-3)
Objective: Functionalize the remaining C-Cl bond. Challenge: The C-Cl bond is inherently unreactive, and the C-2 isopropyl group blocks the approach of the metal center. Solution: Use Pd-G4-XPhos or Pd2(dba)3 + XPhos . XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is specifically designed to facilitate oxidative addition into hindered aryl chlorides.
Materials
-
Intermediate from Protocol A (1.0 equiv)
-
Nucleophile (Boronic acid, Amine, or Zinc reagent) (1.2–1.5 equiv)
-
Precatalyst: XPhos Pd G4 (2–5 mol%)
-
Base: K3PO4 (3.0 equiv) - Anhydrous conditions are often preferred here.
-
Solvent: Toluene/Water (10:1) or pure Toluene for aminations.
Step-by-Step Procedure
-
Setup: In a glovebox or under strict Argon flow, combine the chloro-intermediate, nucleophile, XPhos Pd G4, and K3PO4.
-
Solvation: Add degassed Toluene (and water if Suzuki coupling).
-
Reaction: Heat to 100–110°C (reflux).
-
Expert Insight: The isopropyl group aids in the reductive elimination step by forcing the product out of the coordination sphere, but it hinders the initial oxidative addition. High temperature is non-negotiable here.
-
-
Monitoring: Reaction times may extend to 12–24 hours.
-
Workup: Standard aqueous workup.
-
Purification: Silica gel chromatography.
Protocol C: Lithium-Halogen Exchange (Cryogenic)
Objective: Generate a nucleophile from the BCIB scaffold for reaction with aldehydes, ketones, or electrophiles.
Step-by-Step Procedure
-
Drying: Flame-dry a round-bottom flask under Argon.
-
Charge: Add 1-Bromo-3-chloro-2-isopropylbenzene and anhydrous THF (0.1 M).
-
Cooling: Cool to -78°C (Dry ice/Acetone). Wait 15 minutes for thermal equilibration.
-
Exchange: Add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise over 10 minutes.
-
Mechanism:[2] The Br undergoes exchange rapidly. The Cl is stable at this temperature.
-
-
Aging: Stir at -78°C for 30 minutes.
-
Trapping: Add the electrophile (e.g., Benzaldehyde, DMF) dropwise.
-
Warming: Allow to warm to RT slowly over 2 hours.
-
Quench: Quench with saturated NH4Cl.
Data Summary & Optimization Table
| Parameter | Protocol A (C-Br Coupling) | Protocol B (C-Cl Coupling) |
| Limiting Factor | Chemoselectivity (Avoid Cl reaction) | Steric Hindrance & Bond Energy |
| Preferred Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 | XPhos Pd G4 or Pd-PEPPSI-IPr |
| Temperature | 60–80°C | 100–120°C |
| Base | Na2CO3 or K2CO3 (Mild) | K3PO4 or Cs2CO3 (Strong/Anhydrous) |
| Solvent System | Dioxane/Water | Toluene or n-Butanol |
| Typical Yield | 85–95% | 60–80% |
Troubleshooting & Expert Tips
-
Protodehalogenation: If you observe the loss of Bromine without coupling (forming 1-chloro-2-isopropylbenzene), your solvent may be "wet" or the catalyst loading is too low, causing the Pd-H species to reduce the aryl halide. Ensure strictly anhydrous solvents for the Li-exchange and fresh catalyst for couplings.
-
Atropisomerism: When coupling bulky aryls to both C-1 and C-3, the resulting terphenyl will likely exhibit axial chirality due to the central isopropyl lock. Be prepared for broadened NMR signals or the need for chiral HPLC separation if the rotation barrier is high (
). -
Stalled Reaction (Step B): If the Chlorine coupling stalls, switch to RuPhos (for amination) or CataCXium A (for difficult Suzuki couplings). These ligands are designed for extreme steric demand.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[3][4][5] Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 1-Bromo-3-chloro-2-isopropylbenzene
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide to the palladium-catalyzed cross-coupling of 1-bromo-3-chloro-2-isopropylbenzene, a substrate of increasing importance in the synthesis of complex organic molecules for pharmaceutical and materials science applications. We delve into the strategic considerations for achieving chemoselective functionalization, capitalizing on the inherent reactivity differences between the C-Br and C-Cl bonds. This guide offers both the theoretical underpinnings and practical, step-by-step protocols for two key transformations: a Suzuki-Miyaura coupling for C-C bond formation and a Buchwald-Hartwig amination for C-N bond construction. The protocols are designed to be robust and reproducible, with an emphasis on explaining the rationale behind the choice of catalysts, ligands, bases, and reaction conditions to empower researchers to adapt and troubleshoot these powerful synthetic methods.
Introduction: The Strategic Value of Dihaloarenes in Synthesis
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the efficient and selective formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.[1][2][3] Dihaloarenes, such as 1-bromo-3-chloro-2-isopropylbenzene, serve as versatile building blocks, offering the potential for sequential, site-selective functionalization. The ability to selectively react one halogen over the other opens up pathways to complex, multi-substituted aromatic compounds that are often key scaffolds in pharmaceuticals and functional materials.[4]
The primary challenge and opportunity in the cross-coupling of dihaloarenes lies in controlling chemoselectivity. The reactivity of aryl halides in palladium-catalyzed reactions generally follows the trend I > Br > OTf > Cl.[4][5] This inherent difference in reactivity allows for the selective coupling at the more reactive C-Br bond while leaving the C-Cl bond intact for subsequent transformations. The judicious choice of catalyst, ligand, and reaction conditions is paramount to achieving high selectivity and yield.[6]
This guide will focus on two of the most powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[7][8]
The Catalytic Cycle: A Mechanistic Overview
The general mechanism for palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[1][9][10]
Diagram: Generalized Palladium Cross-Coupling Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step, and its rate is influenced by the strength of the C-X bond (C-Br > C-Cl).[5]
-
Transmetalation (Suzuki-Miyaura): An organoboron reagent (R-B(OR)2) exchanges its organic group (R) with the halide on the palladium center. This step is typically facilitated by a base.[7]
-
Reductive Elimination: The two organic groups on the palladium center (Ar and R) couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst to re-enter the cycle.[9]
For the Buchwald-Hartwig amination, the transmetalation step is replaced by coordination of the amine to the palladium center, followed by deprotonation by a base to form a palladium-amido complex, which then undergoes reductive elimination.[8][11]
Chemoselectivity: Targeting the C-Br Bond
The successful mono-functionalization of 1-bromo-3-chloro-2-isopropylbenzene hinges on exploiting the greater reactivity of the C-Br bond over the C-Cl bond in the oxidative addition step.[5] To achieve high chemoselectivity, reaction conditions should be chosen to favor oxidative addition at the C-Br bond while minimizing reaction at the C-Cl bond. This can be achieved through:
-
Ligand Selection: The choice of phosphine or N-heterocyclic carbene (NHC) ligand is critical. Bulky, electron-rich ligands generally promote oxidative addition and can influence the selectivity of the reaction.[6][12]
-
Reaction Temperature: Lower reaction temperatures can enhance selectivity, as the higher activation energy for C-Cl bond cleavage is less likely to be overcome.
-
Reaction Time: Prolonged reaction times can lead to the slow coupling at the C-Cl bond, reducing the yield of the desired mono-coupled product. Careful monitoring of the reaction progress is therefore essential.
Protocol 1: Suzuki-Miyaura Coupling of 1-Bromo-3-chloro-2-isopropylbenzene with Phenylboronic Acid
This protocol details the selective C-C bond formation at the C-Br position.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 1-Bromo-3-chloro-2-isopropylbenzene | 233.54 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.02 | 0.02 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 5 mL | - |
| Water | - | 1 mL | - |
Experimental Procedure
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-3-chloro-2-isopropylbenzene (234 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(PPh₃)₄ (23 mg, 0.02 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Degassing: Seal the flask with a rubber septum and purge with argon or nitrogen for 15-30 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[13]
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C in a preheated oil bath and stir vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure complete consumption of the starting material and to avoid over-reaction at the C-Cl position.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 3-chloro-2-isopropyl-1,1'-biphenyl.
Diagram: Suzuki-Miyaura Workflow
Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Buchwald-Hartwig Amination of 1-Bromo-3-chloro-2-isopropylbenzene with Morpholine
This protocol outlines the selective C-N bond formation at the C-Br position.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 1-Bromo-3-chloro-2-isopropylbenzene | 233.54 | 1.0 | 1.0 |
| Morpholine | 87.12 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.02 (Pd) |
| XPhos | 476.65 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene | - | 5 mL | - |
Experimental Procedure
-
Reaction Setup: In a glovebox, to a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Reagent Addition: Remove the Schlenk tube from the glovebox. Add 1-bromo-3-chloro-2-isopropylbenzene (234 mg, 1.0 mmol) followed by toluene (5 mL) and morpholine (105 µL, 1.2 mmol) under a counterflow of argon or nitrogen.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS for the disappearance of the starting aryl bromide.
-
Work-up:
-
Cool the reaction to room temperature.
-
Pass the reaction mixture through a short plug of Celite, rinsing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(3-chloro-2-isopropylphenyl)morpholine.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient degassing, impure reagents. | Use a fresh bottle of catalyst, ensure rigorous degassing, and use purified reagents and anhydrous solvents.[13] Consider a more active pre-catalyst. |
| Formation of Homocoupled Product | Presence of oxygen, using a Pd(II) precatalyst. | Improve degassing procedures.[13] Start with a Pd(0) source like Pd(PPh₃)₄.[13] |
| Low Chemoselectivity | Reaction temperature too high, prolonged reaction time, inappropriate ligand. | Lower the reaction temperature, monitor the reaction closely and stop once the starting material is consumed. Screen different ligands.[6] |
| Dehalogenation | Presence of water or other protic sources. | Use anhydrous solvents and reagents. |
Conclusion
The palladium-catalyzed cross-coupling of 1-bromo-3-chloro-2-isopropylbenzene offers a powerful and versatile strategy for the synthesis of complex, selectively functionalized aromatic compounds. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can achieve high chemoselectivity for either C-C or C-N bond formation at the more reactive C-Br position. The protocols provided herein serve as a robust starting point for these transformations, and the mechanistic insights and troubleshooting guide are intended to empower scientists to further optimize and adapt these methods for their specific synthetic targets.
References
- Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. (n.d.). Google Vertex AI.
- Mechanistic studies of transition metal-catalyzed cross-coupling reactions. (n.d.). Google Vertex AI.
- Structural and Mechanistic Aspects of Palladium‐Catalyzed Cross‐Coupling. (2025, August 7). ResearchGate.
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC. (n.d.). NCBI.
- Study of mechanistic pathways in cross-linking reactions with palladium. (2023, November 28). Google Vertex AI.
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (n.d.). Royal Society of Chemistry.
- Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. (2021, September 24). PubMed.
- Cross-Coupling Reactions Guide. (n.d.). Google Vertex AI.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. (2014, August 20). MDPI.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019, December 18). MDPI.
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. (n.d.). Benchchem.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize.
- Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. (n.d.). University of Windsor.
- Pd-Catalyzed Cross Coupling Reactions. (2023, August 1). Chemistry LibreTexts.
Sources
- 1. chemistryjournals.net [chemistryjournals.net]
- 2. Study of mechanistic pathways in cross-linking reactions with palladium | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]
- 3. nobelprize.org [nobelprize.org]
- 4. mdpi.com [mdpi.com]
- 5. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 6. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. jmcct.com [jmcct.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Selective Lithiation of 1-Bromo-3-chloro-2-isopropylbenzene: High-Fidelity Protocols for Sterically Congested Scaffolds
Topic: Selective Lithiation of 1-Bromo-3-chloro-2-isopropylbenzene Protocols Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Chemical Rationale
1-Bromo-3-chloro-2-isopropylbenzene represents a unique challenge in organometallic synthesis due to its 1,2,3-trisubstituted pattern. The molecule features three distinct reactivity vectors: the labile C–Br bond, the robust C–Cl bond, and the sterically demanding isopropyl group at the 2-position.
Successful functionalization requires a protocol that achieves chemoselective Lithium-Halogen Exchange (Li-HE) at the C1 position while suppressing three competing pathways:
-
Lithium-Chlorine Exchange: Generally slower but possible at higher temperatures.
-
Benzylic Deprotonation: The isopropyl methine proton is susceptible to strong bases, though kinetically disfavored at cryogenic temperatures compared to Li-HE.
-
Halogen Dance: The migration of the lithium species to a thermodynamically more stable position.
Mechanistic Insight: The "Kinetic Window"
The protocol relies on the kinetic superiority of Li-Br exchange over Li-Cl exchange and deprotonation. At -78°C ,
Reaction Pathway & Selectivity Logic
The following diagram illustrates the competing pathways and the targeted trajectory for selective lithiation.
Figure 1: Chemoselective pathways. The green path indicates the kinetic preference for Br-exchange at -78°C. Red paths represent thermal degradation risks.
Detailed Experimental Protocol
Reagents and Equipment[1][2][3][4][5]
-
Substrate: 1-Bromo-3-chloro-2-isopropylbenzene (>98% purity).
-
Reagent:
-Butyllithium ( -BuLi), 1.6 M or 2.5 M in hexanes. Titrate before use. -
Solvent: Anhydrous Tetrahydrofuran (THF), distilled over Na/Benzophenone or from a solvent purification system (SPS).
-
Quench: Electrophile of choice (e.g., DMF, CO₂, I₂, Borate esters).
-
Glassware: Flame-dried 3-neck round-bottom flask, Schlenk line, argon/nitrogen atmosphere.
Step-by-Step Methodology
Phase 1: System Preparation
-
Inert Environment: Evacuate the reaction flask and backfill with dry Argon three times.
-
Solvent Charge: Add anhydrous THF via cannula. The concentration of the substrate should be 0.1 M to 0.2 M . High dilution helps prevent intermolecular aggregation.
-
Substrate Addition: Add 1-Bromo-3-chloro-2-isopropylbenzene (1.0 equiv) via syringe.
-
Cryogenic Cooling: Submerge the flask in a Dry Ice/Acetone bath. Allow the internal temperature to stabilize at -78°C for 15 minutes. Critical: Use an internal thermometer.
Phase 2: Lithiation (The Exchange)
-
Reagent Addition: Add
-BuLi (1.05 equiv) dropwise over 10–15 minutes.-
Rate: Maintain internal temperature below -70°C.[1]
-
Observation: A color change (often to yellow or pale orange) indicates the formation of the aryllithium species.
-
-
Incubation: Stir at -78°C for 30 to 45 minutes .
-
Note: Do not exceed 60 minutes. While the isopropyl group provides steric protection, prolonged stirring can invite benzylic deprotonation (metallation of the isopropyl CH).
-
Phase 3: Electrophilic Trapping
-
Quench: Add the electrophile (1.2 – 1.5 equiv) dissolved in minimal anhydrous THF.
-
Warming: Allow the mixture to stir at -78°C for 20 minutes, then remove the cooling bath and allow it to warm to room temperature (RT) over 1–2 hours.
Phase 4: Workup
-
Termination: Quench with saturated aqueous NH₄Cl (or 1M HCl if the product is acid-stable).
-
Extraction: Extract with Ethyl Acetate or Diethyl Ether (3x).
-
Purification: Dry organic layers over MgSO₄, filter, and concentrate. Purify via flash column chromatography.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete exchange or moisture intrusion. | Titrate |
| Product Scrambling (Cl loss) | Temperature overshoot (> -60°C). | Monitor internal temp strictly. Do not allow the reaction to warm before quenching. |
| Recovery of Starting Material | Reaction time too short. | Extend lithiation time to 45-60 mins. Verify |
| "Halogen Dance" Isomers | Thermodynamic equilibration. | Keep reaction time <45 mins. Use a bulkier solvent system (e.g., THF/Et₂O mix) to reduce aggregation. |
| Impurity: Isopropyl-H abstraction | Incubation too long; Temp too high. | This is the "Side Product A" in Fig 1. Strict -78°C control is required. |
Experimental Workflow Diagram
Figure 2: Operational workflow ensuring strict temperature control during the critical lithiation phase.
References
-
General Principles of Li-Halogen Exchange
-
Chemoselectivity in Polyhalogenated Aromatics
- Slocum, D. W., et al. (1995).
-
Protocol Validation (Analogous Substrates)
Disclaimer: This protocol involves the use of pyrophoric reagents (
Sources
- 1. joss.tcnj.edu [joss.tcnj.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 6. 1-bromo-3-isopropenyl-2-methylbenzene [webbook.nist.gov]
- 7. 1-Bromo-3-chloropropane:Benefits,Uses and Synthesis_Chemicalbook [chemicalbook.com]
Application Notes & Protocols for the Selective Suzuki-Miyaura Coupling of 1-Bromo-3-chloro-2-isopropylbenzene
Introduction: Navigating Selectivity and Steric Hindrance
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)–C(sp²) bonds with remarkable efficiency and functional group tolerance.[1] However, substrates bearing multiple, distinct halogen atoms, such as 1-Bromo-3-chloro-2-isopropylbenzene , present a unique and synthetically valuable challenge. The goal is not merely to form a C-C bond, but to do so with high selectivity at a specific position. This guide provides a detailed technical overview and field-proven protocols for achieving site-selective Suzuki-Miyaura coupling on this challenging substrate, addressing both the inherent differences in carbon-halogen bond reactivity and the steric demands imposed by the ortho-isopropyl group.
The synthetic utility of this substrate lies in the ability to perform sequential, site-selective couplings. By first targeting the more reactive C-Br bond under milder conditions and subsequently functionalizing the more robust C-Cl bond under more forcing conditions, chemists can construct complex, unsymmetrical biaryl and triaryl systems from a single, readily available starting material.
The Foundational Principle: Chemoselectivity in Oxidative Addition
The cornerstone of selectivity in the cross-coupling of dihaloarenes is the differential reactivity of the carbon-halogen bonds toward the palladium(0) catalyst. The oxidative addition step, which is often rate-determining, proceeds much more readily for heavier halogens.[2] The established reactivity trend is:
C–I > C–Br > C–OTf >> C–Cl > C–F [2][3]
This hierarchy is rooted in the bond dissociation energies (BDEs) of the C-X bonds and the electrostatic interactions between the palladium catalyst and the substrate.[3][4] The weaker C-Br bond (approx. 71 kcal/mol) is significantly more susceptible to cleavage by Pd(0) than the stronger C-Cl bond (approx. 84 kcal/mol). By carefully selecting the catalyst, ligands, and reaction temperature, we can exploit this energy gap to achieve highly selective mono-arylation at the C-Br position, leaving the C-Cl bond untouched for subsequent transformations.
Part 1: Protocol for Selective Mono-Arylation at the C-Br Position
To achieve selective coupling at the C-Br bond, the key is to use a catalyst system that is sufficiently active for aryl bromides but largely dormant for the more challenging aryl chlorides at moderate temperatures. Traditional palladium catalysts or modern systems under mild conditions are ideal for this purpose.
Causality Behind Experimental Choices
-
Catalyst System (Pd(OAc)₂ / SPhos): While a classic catalyst like Pd(PPh₃)₄ could work, the use of a modern Buchwald biaryl phosphine ligand like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) offers superior performance.[5] It promotes high turnover numbers for aryl bromides even at low catalyst loadings and room temperature, conditions under which aryl chlorides are typically unreactive.[5][6] This ensures a wide operational window for selective C-Br activation.
-
Base (K₂CO₃ or K₃PO₄): A moderately strong inorganic base is required to activate the boronic acid for the transmetalation step.[6] Potassium carbonate is a cost-effective and highly effective choice. For more sterically hindered boronic acids, the slightly stronger base potassium phosphate may improve reaction rates.[7]
-
Solvent System (Toluene/Water or Dioxane/Water): A biphasic solvent system is highly effective for Suzuki couplings.[8] Toluene or dioxane solubilizes the organic components (aryl halide, ligand, catalyst), while water is essential for dissolving the inorganic base and facilitating the activation of the boronic acid.[9][10]
Experimental Workflow: C-Br Selective Coupling
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 10. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Buchwald-Hartwig amination using 1-Bromo-3-chloro-2-isopropylbenzene
Application Note: Selective Buchwald-Hartwig Amination of 1-Bromo-3-chloro-2-isopropylbenzene
Executive Summary
This guide details the protocol for the chemoselective Buchwald-Hartwig amination of 1-Bromo-3-chloro-2-isopropylbenzene . This substrate presents a dual challenge in organic synthesis:
-
Extreme Steric Hindrance: The ortho-isopropyl group imposes significant steric strain, inhibiting the approach of the palladium catalyst and the amine nucleophile.
-
Chemoselectivity: The objective is to exclusively couple at the C-Br bond while preserving the C-Cl bond for downstream diversification.[1]
Standard protocols utilizing generic ligands (e.g.,
Substrate Analysis & Mechanistic Strategy
The Challenge: 1-Bromo-3-chloro-2-isopropylbenzene
The target molecule contains three contiguous substituents on the benzene ring.
-
Site A (C-Br): The primary reactive site. Bond dissociation energy (BDE) is lower than C-Cl, allowing for chemoselective oxidative addition.
-
Site B (Isopropyl): A bulky alkyl group located ortho to both halogens. This forces the aryl ring to twist out of planarity with the palladium center during the catalytic cycle, raising the energy barrier for amine binding and reductive elimination.
-
Site C (C-Cl): A secondary electrophilic site. If the catalyst is too active or the temperature too high, oxidative addition can occur here, leading to "double amination" or polymerization.
Catalytic Cycle & Steric Management
The reaction follows the standard Pd(0)/Pd(II) cycle, but the rate-determining step (RDS) shifts due to the isopropyl group.
-
Oxidative Addition (OA): Typically fast for Aryl-Br. However, the ortho-isopropyl group slows this down. Electron-rich ligands are required to boost nucleophilicity of the Pd(0).
-
Reductive Elimination (RE): This is the critical bottleneck. The formation of the C-N bond relieves steric crowding. Large, bulky ligands (like BrettPhos or RuPhos) accelerate this step by "squeezing" the product out of the coordination sphere.
Figure 1: Catalytic cycle highlighting the steric bottleneck at the Reductive Elimination stage due to the 2-isopropyl group.
Strategic Optimization
To ensure success, we categorize the protocol based on the amine nucleophile class. The choice of ligand is the single most important variable.
Ligand Selection Matrix
| Amine Class | Recommended Ligand | Catalyst Precursor | Rationale |
| Primary Amines ( | BrettPhos | BrettPhos Pd G4 | Highly selective for |
| Secondary Amines ( | RuPhos | RuPhos Pd G4 | Designed for bulky |
| Anilines (Weak Nucleophiles) | tBuBrettPhos | tBuBrettPhos Pd G3 | Enhanced activity for electron-poor amines. |
Base & Solvent System
-
Base: Sodium tert-butoxide (
) is standard but can cause dehalogenation. For this chemoselective application, Cesium Carbonate ( ) or Potassium Phosphate ( ) are preferred. They are milder and reduce the risk of reacting at the C-Cl site. -
Solvent: 1,4-Dioxane or Toluene (anhydrous). Dioxane is preferred for solubility of inorganic bases.
Experimental Protocols
Protocol A: Coupling with Primary Amines (BrettPhos System)
Target: Selective mono-amination of the Bromo-site.
Reagents:
-
1-Bromo-3-chloro-2-isopropylbenzene (1.0 equiv, 1.0 mmol)
-
Primary Amine (1.2 equiv)[2]
-
Catalyst: BrettPhos Pd G4 (2-4 mol%)
-
Base:
(2.0 equiv) - Grind to fine powder before use. -
Solvent: 1,4-Dioxane (anhydrous, 0.2 M concentration)
Step-by-Step Procedure:
-
Preparation: In a glovebox or under active Nitrogen flow, charge an oven-dried reaction vial equipped with a magnetic stir bar.
-
Solids Addition: Add the aryl bromide (if solid), BrettPhos Pd G4 precatalyst, and
. -
Liquids Addition: Seal the vial with a septum cap. Evacuate and backfill with
(3 cycles). Inject the amine and anhydrous 1,4-dioxane via syringe.-
Note: If the aryl bromide is liquid, add it here.
-
-
Degassing: Sparge the mixture with Nitrogen gas for 5 minutes (subsurface bubbling). This is critical to prevent catalyst oxidation.
-
Reaction: Place the vial in a pre-heated aluminum block at 80°C .
-
Why 80°C? High enough to drive OA/RE, but low enough to prevent activation of the C-Cl bond (usually requires >100°C with this catalyst).
-
-
Monitoring: Monitor by HPLC or GC at 2 hours.
-
Success Indicator: Disappearance of Ar-Br; persistence of Ar-Cl peak in the product mass spectrum.
-
-
Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite/Silica to remove Pd and salts. Concentrate and purify via flash chromatography.
Protocol B: Coupling with Secondary Amines (RuPhos System)
Target: Coupling bulky secondary amines.
Reagents:
-
1-Bromo-3-chloro-2-isopropylbenzene (1.0 equiv)
-
Secondary Amine (1.2 equiv)
-
Catalyst: RuPhos Pd G4 (2-5 mol%)
-
Base: NaOtBu (1.2 equiv) - Use only if substrate has no base-sensitive groups; otherwise use
. -
Solvent: Toluene (anhydrous, 0.2 M)
Modifications:
-
Temperature: May require 100°C due to the extreme steric clash of a secondary amine + isopropyl group.
-
Reaction Time: Typically 4–16 hours.
Troubleshooting & Self-Validating Checks
Use this decision tree to diagnose failure modes during the reaction.
Figure 2: Troubleshooting logic for common failure modes in hindered amination.
Key Checkpoints:
-
The "Blackout" Test: If the reaction mixture turns black immediately upon heating (Pd black precipitation), the ligand is not stabilizing the Pd(0) sufficiently. Switch to a "G4" precatalyst or add 1-2% extra free ligand.
-
Protodehalogenation: If you observe the mass of [Starting Material - Br + H], your solvent is wet or the amine is acting as a hydride source (via
-hydride elimination). Switch to RuPhos (prevents -elimination) and ensure anhydrous conditions.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link
-
BenchChem. (2025).[1] Application Notes for Selective Buchwald-Hartwig Amination of 3-bromo-7-chloro-1-benzothiophene. BenchChem Protocols. Link(Representative protocol for bromo/chloro chemoselectivity).
-
Maiti, D., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides.[3][4] Chemical Science, 2, 57-68. Link
Sources
Application Notes and Protocols: Selective Preparation of 3-Chloro-2-isopropylphenylmagnesium Bromide
For: Researchers, scientists, and drug development professionals engaged in complex organic synthesis.
Abstract
This document provides a comprehensive guide to the selective preparation of the Grignard reagent, 3-chloro-2-isopropylphenylmagnesium bromide, from the corresponding 1-Bromo-3-chloro-2-isopropylbenzene. The presence of two different halogen atoms on the aromatic ring, coupled with significant steric hindrance from the ortho-isopropyl group, presents a unique challenge in regioselective Grignard formation. This guide elucidates the underlying chemical principles, details a robust experimental protocol, and offers troubleshooting strategies to mitigate common side reactions, ensuring a high-yield and selective synthesis.
Introduction: Navigating the Challenges of Selective Grignard Synthesis
Grignard reagents are cornerstones of carbon-carbon bond formation in organic synthesis.[1][2][3] Their preparation, while conceptually straightforward, is often nuanced, particularly with structurally complex aryl halides. The target molecule, 1-Bromo-3-chloro-2-isopropylbenzene, encapsulates several common challenges:
-
Regioselectivity: The molecule possesses both a bromine and a chlorine substituent. The greater reactivity of the C-Br bond compared to the C-Cl bond is the linchpin for selective Grignard formation.[4] The order of reactivity for aryl halides is generally I > Br > Cl.[4]
-
Steric Hindrance: The isopropyl group at the C2 position sterically encumbers the adjacent bromine atom at C1. This can significantly retard the rate of reaction with the magnesium surface.
-
Wurtz Coupling: A prevalent side reaction is the coupling of the newly formed Grignard reagent with the starting aryl halide, leading to the formation of a biaryl impurity.[5][6][7] This is often exacerbated by high local concentrations of the halide and elevated temperatures.[7]
This protocol is designed to address these challenges through careful control of reaction conditions and the use of appropriate activation and initiation techniques. While direct experimental data for 1-Bromo-3-chloro-2-isopropylbenzene is not prevalent in the literature, the following protocol is extrapolated from established procedures for structurally similar dihalogenated and sterically hindered aromatic systems.
Reaction Principle and Strategy
The core of this protocol lies in exploiting the differential reactivity of the aryl-bromine and aryl-chlorine bonds. The reaction proceeds via the insertion of magnesium into the more labile carbon-bromine bond, leaving the carbon-chlorine bond intact.
Reaction Scheme:
To achieve high selectivity and yield, the following strategic considerations are paramount:
-
Magnesium Activation: The native oxide layer on magnesium turnings can inhibit the reaction.[1][8] Activation to expose a fresh, reactive metal surface is crucial.
-
Controlled Addition: Slow, dropwise addition of the aryl halide to the magnesium suspension helps to maintain a low concentration of the halide, thereby minimizing the Wurtz coupling side reaction.[6][7]
-
Solvent Choice: Anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are essential. They not only provide an inert reaction medium but also solvate and stabilize the forming Grignard reagent.[3][9][10]
Detailed Experimental Protocol
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-Bromo-3-chloro-2-isopropylbenzene | ≥98% | (Example: Sigma-Aldrich) | Store under inert atmosphere. |
| Magnesium turnings | High purity | (Example: Alfa Aesar) | |
| Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF) | DriSolv® or equivalent | (Example: EMD Millipore) | Essential for reaction success.[3][9] |
| Iodine (I₂) | Crystal, ACS reagent | (Example: J.T. Baker) | For magnesium activation.[1][8] |
| 1,2-Dibromoethane | 99% | (Example: Acros Organics) | Optional initiator.[1] |
| Argon or Nitrogen Gas | High purity | For maintaining an inert atmosphere. |
3.2. Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas (Ar or N₂) supply line with bubbler
-
Syringes and needles
3.3. Step-by-Step Procedure
-
Apparatus Setup and Preparation:
-
Thoroughly dry all glassware in an oven at 120 °C for at least 4 hours and assemble hot under a stream of dry argon or nitrogen.
-
Equip a 250 mL three-necked flask with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet connected to an Ar/N₂ line with an oil bubbler outlet.
-
-
Magnesium Activation:
-
Place magnesium turnings (1.2 equivalents) into the reaction flask.
-
Add a single crystal of iodine.[8] The flask can be gently warmed with a heat gun under the inert atmosphere until the purple iodine vapor is visible and subsequently deposits on the magnesium surface. The disappearance of the iodine color upon stirring in the solvent indicates activation.[8]
-
Alternatively, a few drops of 1,2-dibromoethane can be added to the magnesium suspension in a small amount of ether. The observation of ethylene gas bubbling is indicative of activation.[1]
-
-
Reaction Initiation:
-
Add approximately 20 mL of anhydrous diethyl ether or THF to the activated magnesium turnings.
-
Prepare a solution of 1-Bromo-3-chloro-2-isopropylbenzene (1.0 equivalent) in anhydrous ether or THF (e.g., to make a 0.5 M solution) in the dropping funnel.
-
Add a small aliquot (approx. 1-2 mL) of the halide solution to the stirred magnesium suspension.
-
The reaction is typically initiated by gentle warming or by the addition of the activators mentioned above. Signs of initiation include the disappearance of the iodine color, gentle bubbling from the magnesium surface, and a slight increase in temperature, potentially leading to a gentle reflux of the ether.
-
-
Grignard Reagent Formation:
-
Once the reaction has initiated, add the remaining solution of 1-Bromo-3-chloro-2-isopropylbenzene from the dropping funnel dropwise at a rate that maintains a gentle reflux. The reaction is exothermic.[1]
-
If the reaction becomes too vigorous, the addition rate should be slowed, and if necessary, the flask can be cooled with a water bath.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours, or until the majority of the magnesium has been consumed. Gentle heating to maintain a reflux may be required to drive the reaction to completion.
-
-
Confirmation and Use:
-
The resulting grey to brownish, slightly cloudy solution is the Grignard reagent.
-
For quantitative analysis, an aliquot can be withdrawn, quenched with a known amount of iodine, and the excess iodine back-titrated.
-
The Grignard reagent is typically used directly in the subsequent synthetic step without isolation.[11]
-
Visualization of Reaction Pathways
The following diagram illustrates the desired reaction pathway for the formation of the Grignard reagent and the primary competing side reaction.
Caption: Desired Grignard formation versus the Wurtz coupling side reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Reaction fails to initiate | - Inactive magnesium surface (oxide layer).- Wet solvent or glassware.- Impure starting halide. | - Reactivate magnesium with iodine, 1,2-dibromoethane, or by mechanically crushing a few turnings with a dry glass rod.[8]- Ensure all glassware is flame-dried and solvent is rigorously anhydrous.[3][11]- Purify the aryl halide if necessary. |
| Low yield of Grignard reagent | - Incomplete reaction.- Significant Wurtz coupling. | - Increase reaction time and/or gently heat to reflux after addition is complete.- Ensure slow, controlled addition of the halide solution.[7]- Use a higher dilution of the halide solution. |
| Formation of significant biaryl (Wurtz) byproduct | - High local concentration of the aryl halide.- Reaction temperature is too high. | - Decrease the rate of addition of the aryl halide.[6][7]- Maintain a gentle reflux; avoid excessive heating. If necessary, cool the reaction flask during addition. |
Safety Precautions
-
Anhydrous Ethers: Diethyl ether and THF are extremely flammable and can form explosive peroxides. Handle only in a well-ventilated fume hood, away from ignition sources.
-
Grignard Reagents: Grignard reagents are highly reactive and react violently with water and protic solvents.[1] All operations must be conducted under a dry, inert atmosphere.
-
1-Bromo-3-chloro-2-isopropylbenzene: Handle with appropriate personal protective equipment (gloves, safety glasses).
Conclusion
The selective synthesis of 3-chloro-2-isopropylphenylmagnesium bromide is a feasible yet challenging transformation that requires careful attention to experimental detail. By employing rigorous anhydrous techniques, effective magnesium activation, and controlled reaction conditions to minimize side reactions, researchers can successfully prepare this valuable synthetic intermediate. The principles and protocol outlined in this guide provide a solid foundation for the synthesis of this and other sterically hindered, polyhalogenated Grignard reagents.
References
- University of Michigan. (n.d.). Experiment 25 – The Grignard Reaction.
-
Knochel, P., et al. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. Retrieved from [Link]
-
Rieke, R. D. (n.d.). Preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles). University of Nebraska - Lincoln, DigitalCommons@University of Nebraska - Lincoln. Retrieved from [Link]
-
ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent? Retrieved from [Link]
-
Fries, K., et al. (2023). Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. Organic Process Research & Development. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Ashenhurst, J. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US3758620A - Process for the preparation of grignard reagents.
- Google Patents. (n.d.). US2952596A - Activation of metals for grignard type syntheses.
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]
-
Silverman, G. S., & Rakita, P. E. (Eds.). (2009). The Grignard Reagents. Organometallics. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch23: Aryl Grignards. Retrieved from [Link]
-
Research and Reviews. (2021, October 27). Synthesis and Preparation of Grignard Reagent. Retrieved from [Link]
- Google Patents. (n.d.). EP1070718B1 - Method for Preparing Grignard Reagents and new Grignard Reagents.
-
BYJU'S. (n.d.). Grignard reagent. Retrieved from [Link]
-
Web Pages. (n.d.). 1. Grignard Reaction. Retrieved from [Link]
-
Reddit. (2025, January 17). Cloride vs. Bromide Grignard Reactivity. r/chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
-
ChemistNATE. (2014, September 15). How to Create a Grignard Reagent ("Preparation") [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Wurtz reaction. Retrieved from [Link]
-
Unknown. (n.d.). CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. Retrieved from [Link]
- Garst, J. F., & Soriaga, M. P. (2004). Grignard reagent formation. Coordination Chemistry Reviews, 248(7-8), 623-652.
-
Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]
-
Ursinus College. (n.d.). The Grignard Reagents: Their Preparation. Ursinus Digital Commons. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-3-chloro-2-propylbenzene. Retrieved from [Link]
-
ResearchGate. (2000, August). Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-bromo-3-chloro-2-(prop-2-en-1-yl)benzene. Retrieved from [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Grignard Reaction (Chapter 56) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. EP3154924B1 - Process for preparing 3-chloro-2-vinylphenol - Google Patents [patents.google.com]
- 4. Bromination of Alkyl Benzenes [chemedx.org]
- 5. Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Regioselective magnesiations of functionalized arenes and heteroarenes using TMP2Mg in hydrocarbons - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. CAS 108-37-2: 1-Bromo-3-chlorobenzene | CymitQuimica [cymitquimica.com]
- 9. US2303549A - Method for making bromo-chloralkanes - Google Patents [patents.google.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
solvent selection for reactions involving 1-Bromo-3-chloro-2-isopropylbenzene
Application Note: Solvent System Engineering for 1-Bromo-3-chloro-2-isopropylbenzene
Abstract
1-Bromo-3-chloro-2-isopropylbenzene presents a unique "orthogonal clamp" challenge in organic synthesis. The steric bulk of the 2-isopropyl group creates a kinetic barrier around the halogen sites, while the electronic differentiation between the bromine (C1) and chlorine (C3) offers a pathway for chemoselective functionalization. This guide details the thermodynamic and kinetic rationale for solvent selection, moving beyond standard "like-dissolves-like" principles to treat the solvent as a functional reagent that modulates the coordination sphere of the metal and the activation energy of the transition state.
Part 1: The Mechanistic Landscape
The reactivity of this substrate is defined by two competing factors:
-
The Steric Gate (2-Isopropyl): The isopropyl group forces the ortho-substituents out of planarity and blocks the trajectory of incoming nucleophiles or catalysts.
-
The Halogen Hierarchy: The C-Br bond (
65 kcal/mol) is significantly weaker than the C-Cl bond ( 81 kcal/mol), theoretically allowing selective activation. However, poor solvent choice can erode this selectivity, leading to "halogen scramble" or sluggish reactivity.
Visualizing the Solvent Decision Matrix
Figure 1: Decision tree for solvent selection based on the specific activation mode required for 1-Bromo-3-chloro-2-isopropylbenzene.
Part 2: Metal-Halogen Exchange (Kinetic Control)
The Challenge: The isopropyl group hinders the approach of the alkyllithium aggregate. Furthermore, highly coordinating solvents like THF can stabilize the lithiated species too well, making the resulting anion bulky and sluggish, or conversely, promoting non-selective protonation from the solvent itself at higher temperatures.
Protocol A: Selective Magnesiation (The "Turbo" Approach)
Recommended for: converting C-Br to C-Mg while leaving C-Cl intact.
Why this works: Isopropylmagnesium chloride (iPrMgCl) operates via an ate-complex mechanism. THF is mandatory here to coordinate the Mg center, breaking the oligomeric structure of the Grignard reagent and allowing it to penetrate the steric shield of the 2-isopropyl group.
Reagents:
-
Substrate: 1-Bromo-3-chloro-2-isopropylbenzene
-
Reagent: iPrMgCl[1]·LiCl (Turbo Grignard)
-
Solvent: Anhydrous THF or 2-MeTHF (Green Alternative).[2]
Step-by-Step Protocol:
-
System Prep: Flame-dry a 3-neck round bottom flask under Argon flow.
-
Solvation: Dissolve 10 mmol of substrate in 50 mL of anhydrous 2-MeTHF .
-
Note: 2-MeTHF is preferred over THF due to its higher boiling point (allowing safer exotherm management) and lower water miscibility during workup.[2]
-
-
Activation: Cool the solution to 0°C. (Unlike n-BuLi, -78°C is unnecessary and kinetically unfavorable for this steric bulk).
-
Exchange: Dropwise add 1.1 equiv of iPrMgCl·LiCl (1.3 M in THF).
-
Incubation: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Validation: Pull a 0.1 mL aliquot, quench with D₂O. Analyze via GC-MS. You should see >98% deuteration at C1 and <1% loss of Chlorine at C3.
-
-
Electrophile Trapping: Cool back to 0°C and add the electrophile (e.g., aldehyde, DMF).
Part 3: Palladium-Catalyzed Cross-Coupling (Thermodynamic Control)
The Challenge: The oxidative addition of Pd into the C-Br bond is the rate-limiting step due to the steric crowding of the isopropyl group. Standard solvents (DCM, pure Toluene) often fail to solubilize the inorganic bases required or do not allow sufficiently high temperatures.
Protocol B: The "Wet" Suzuki Coupling
Recommended for: Coupling aryl boronic acids to C1.
Why this works: The "Water Effect" is critical. Water acts as a shuttle for the inorganic base (hydroxide/carbonate) to the interface of the organic phase, accelerating the transmetallation step which is often hampered by the isopropyl bulk.
Solvent System: CPME (Cyclopentyl Methyl Ether) / Water (4:1 ratio) .
-
CPME Advantage: High boiling point (106°C), low peroxide formation, and excellent stability under basic conditions compared to THF.
Step-by-Step Protocol:
-
Charge: To a reaction vial, add:
-
Substrate (1.0 equiv)
-
Boronic Acid (1.2 equiv)
-
Base: K₃PO₄ (2.0 equiv) - Finely ground.
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%).
-
Note: SPhos is non-negotiable. Its Buchwald-type structure allows the Pd to "reach around" the isopropyl group.
-
-
-
Solvent Addition: Add degassed CPME and degassed Water (4:1 v/v). Concentration should be 0.2 M.
-
Deoxygenation: Sparge with Argon for 5 minutes. Oxygen is the enemy of the electron-rich phosphine ligand required here.
-
Reaction: Seal and heat to 90°C for 12 hours.
-
Visual Check: The reaction should turn from a suspension to a dark biphasic mixture. Black precipitation indicates catalyst decomposition (Pd-black); if this occurs, increase ligand loading.
-
-
Workup: Separate phases. The CPME layer often contains the pure product without need for extraction, just a wash with brine.
Part 4: Green Chemistry & Industrial Scalability
Replacing "Red List" solvents is critical for modern drug development.
| Traditional Solvent | Green Alternative | Benefit for This Molecule |
| Dichloromethane (DCM) | Ethyl Acetate or CPME | CPME resists peroxide formation and handles higher temps for steric activation. |
| THF | 2-MeTHF | Higher reaction temp (80°C vs 66°C) helps overcome steric barriers; easier phase separation. |
| Dioxane | t-Amyl Alcohol | Lower toxicity; excellent solubility for Pd-catalysts; protic nature aids base solubility. |
Solvent Property Comparison Table
| Solvent | Boiling Point (°C) | Dipole Moment (D) | Water Solubility ( g/100g ) | Suitability for 1-Br-3-Cl-2-iPr |
| THF | 66 | 1.75 | Miscible | Good for Grignard, poor for high-temp coupling. |
| 2-MeTHF | 80 | 1.38 | 14.0 | Excellent. Best balance of kinetics and workup. |
| CPME | 106 | 1.27 | 1.1 | Superior for Suzuki/Buchwald. Hydrophobic. |
| Toluene | 110 | 0.36 | 0.05 | Poor base solubility; requires surfactant/water. |
Part 5: Mechanistic Visualization (Graphviz)
The following diagram illustrates the coordination sphere of the Lithium intermediate in THF vs. Ether, explaining why 2-MeTHF/Ether is often preferred to prevent "burying" the reactive center.
Figure 2: Impact of solvent coordination on the effective steric bulk of the lithiated intermediate.
References
-
Knochel, P., et al. (2004).[3] "Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents." Handbook of Functionalized Organometallics. Link
-
Lipshutz, B. H., & Ghorai, S. (2008). "Transition-metal-catalyzed cross-couplings going green: in water at room temperature." Aldrichimica Acta. Link
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands." Accounts of Chemical Research. Link
-
Reich, H. J. (2012). "Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms." Chemical Reviews. Link
-
Anton Katritzky et al. (2010). "Green Solvents: 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME)." Sigma-Aldrich Technical Bulletin. Link
Sources
Troubleshooting & Optimization
overcoming steric hindrance in 1-Bromo-3-chloro-2-isopropylbenzene synthesis
[1]
Current Status: Operational Ticket ID: #SYN-123-STERIC Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The "Steric Fortress" Challenge
You are attempting to synthesize 1-Bromo-3-chloro-2-isopropylbenzene . This is not a trivial synthesis. You are facing a "vicinal trisubstitution" pattern (1,2,3-substitution) where the central group (isopropyl) is sterically demanding.
The Core Problem: Standard Electrophilic Aromatic Substitution (EAS) on cumene (isopropylbenzene) will fail to produce this regiochemistry.
-
Steric Shielding: The bulky isopropyl group physically blocks the ortho positions (2 and 6), forcing incoming electrophiles to the para position (4).
-
Directing Mismatch: Even if you force ortho substitution, getting two different halogens (Br and Cl) to flank the isopropyl group without over-halogenating or hitting the para position is statistically improbable using direct halogenation.
The Solution: To overcome this, we must abandon direct EAS in favor of Directed Ortho Metalation (DoM) or a Blocked Sandmeyer Strategy . This guide prioritizes the DoM route as it is the most convergent and modern approach to establishing the 1,2,3-pattern.
Strategic Route Selection
Use this decision matrix to select the protocol best suited for your available equipment and starting materials.
Figure 1: Strategic decision tree for overcoming steric hindrance. Route A is preferred for atom economy.
Protocol A: Directed Ortho Metalation (DoM)
"The Trojan Horse Approach"
Instead of trying to force a halogen next to a bulky alkyl group, we start with the halogens in place and insert the alkyl group between them. This exploits the acidity of the proton at C2 (between the halogens).
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Critical Note |
| 1-Bromo-3-chlorobenzene | 1.0 | Substrate | Commercial starting material.[1] |
| LDA (Lithium Diisopropylamide) | 1.1 | Base | Must be fresh. Generates the lithiated species. |
| Acetone (Dry) | 1.2 | Electrophile | Introduces the carbon skeleton of the isopropyl group. |
| Triethylsilane ( | 2.5 | Reductant | Used in the final step (Ionic Hydrogenation). |
| TFA (Trifluoroacetic Acid) | 5.0 | Acid Catalyst | Activates the alcohol for reduction. |
Step-by-Step Workflow
Phase 1: Regioselective Lithiation & Trapping [1]
-
Setup: Flame-dry a 3-neck flask under Argon/Nitrogen.
-
Cooling: Dissolve 1-Bromo-3-chlorobenzene in anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).
-
Why? At higher temperatures (> -60°C), the lithiated species will eliminate LiBr to form a Benzyne intermediate, leading to polymerization and tars.
-
-
Lithiation: Add LDA dropwise over 20 minutes. Stir for 30 minutes at -78°C.
-
Quench: Add dry Acetone dropwise. The solution may change color.[4] Stir for 1 hour, allowing it to warm to 0°C slowly.
-
Workup: Quench with saturated
. Extract with ether. Isolate the intermediate: 1-(2-bromo-6-chlorophenyl)propan-2-ol .[1]
Phase 2: Ionic Hydrogenation (Deoxygenation)
Note: Standard catalytic hydrogenation (
-
Dissolve the alcohol intermediate in
. -
Add Triethylsilane (
). -
Cool to 0°C and add TFA dropwise.
-
Stir at room temperature for 4 hours.
-
Result: The -OH group is protonated, leaves as water, forming a carbocation which is immediately quenched by the hydride from the silane.
-
Yield: Typically 70-85% for this step.
-
Troubleshooting Center (FAQs)
Issue: "I am seeing a lot of biphenyl impurities and tars."
Diagnosis: Benzyne formation. Cause: The lithiation temperature rose above -70°C. When an aryl lithium has an ortho leaving group (like Bromine), it is prone to elimination.[1] Fix:
-
Ensure your internal thermometer reads -78°C before adding LDA.
-
Add LDA slower to prevent exotherms.
-
Pro-Tip: If instability persists, use LTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of LDA; it is less nucleophilic and can sometimes stabilize the anion better.
Issue: "The reduction step removed my Bromine atom."
Diagnosis: Over-reduction. Cause: While Ionic Hydrogenation is mild, leaving the reaction in strong acid (TFA) for days can sometimes cause hydrodehalogenation. Fix:
-
Monitor reaction by TLC/GC-MS every hour. Stop immediately upon consumption of the alcohol.
-
Switch acid catalyst: Use
instead of TFA. It is a Lewis acid that works well with silanes but is often gentler on aryl halides.
Issue: "I can't separate the product from the starting material."
Diagnosis: Incomplete conversion. Fix:
-
The target molecule (1-Br-3-Cl-2-iPr-benzene) is extremely non-polar.[1] It will co-elute with the starting material (1-Br-3-Cl-benzene) on silica.[1]
-
Purification Hack: React the crude mixture with a small amount of acetic anhydride. Any unreacted alcohol intermediate becomes an acetate (polar shift). If the issue is unreacted starting material from Step 1, you must optimize the lithiation step (ensure LDA quality). Distillation is often more effective than column chromatography for these boiling point differences.
Protocol B: The Sandmeyer Alternative
(Use only if cryogenic facilities are unavailable)
If you cannot perform the DoM route, you must build the molecule using the "Blocking Group" strategy.
-
Precursor: Start with 2-isopropylaniline .
-
Protection: Acetylate to form N-(2-isopropylphenyl)acetamide .
-
Blocking: Sulfonate with
. The bulky isopropyl group directs the sulfonic acid to the para position (4-position). -
Chlorination: React with
. The amide directs ortho. Since position 2 is isopropyl and 4 is blocked, Cl goes to position 6. -
Deprotection: Acid hydrolysis removes the acetyl and sulfonic acid groups. You now have 2-isopropyl-6-chloroaniline .
-
Sandmeyer:
References & Validation
-
Directed Ortho Metalation (DoM) Principles:
-
Source: Schlosser, M. (2005). "The diverse reactivity of (fluoro)aryllithiums." Angewandte Chemie International Edition.
-
Relevance: Establishes the acidity of the C2 proton in 1,3-dihalobenzenes and the stability limits of ortho-haloaryllithiums.
-
-
Ionic Hydrogenation Protocol:
-
Source: Kursanov, D. N., et al. (1974). "Ionic Hydrogenation." Synthesis.
-
Relevance: The standard protocol for reducing tertiary alcohols to alkyl groups without affecting aryl halides.
-
-
Sandmeyer in Sterically Hindered Systems:
Disclaimer: This guide details advanced organic synthesis procedures involving pyrophoric reagents (LDA) and toxic intermediates. All work must be performed in a fume hood by trained personnel.
Sources
- 1. CAS 108-37-2: 1-Bromo-3-chlorobenzene | CymitQuimica [cymitquimica.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 [docs.google.com]
- 5. quora.com [quora.com]
- 6. Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl - Eureka | Patsnap [eureka.patsnap.com]
- 7. scielo.br [scielo.br]
- 8. organicchemistryguide.com [organicchemistryguide.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1-Bromo-3-chloro-2-isopropylbenzene Derivatives
Welcome to the technical support center for the purification of 1-Bromo-3-chloro-2-isopropylbenzene and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during the purification of this class of compounds. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Q1: My crude 1-Bromo-3-chloro-2-isopropylbenzene product is an oil and won't solidify. How can I purify it?
A1: It is not uncommon for derivatives of 1-Bromo-3-chloro-2-isopropylbenzene to be oils or low-melting solids, especially if minor impurities are present that disrupt the crystal lattice. The purification strategy will depend on the thermal stability of your compound and the nature of the impurities.
-
For thermally stable compounds: Vacuum distillation is an excellent method for purifying non-solid compounds.[1] The reduced pressure allows the compound to boil at a much lower temperature, preventing thermal decomposition.
-
For thermally sensitive compounds or when distillation is not feasible: Column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase.[1]
Q2: After column chromatography, my product is still contaminated with a persistent yellow or brown color. What is the source and how can I remove it?
A2: A persistent color often indicates the presence of oxidized impurities or residual starting materials and reagents. Halogenated aromatic compounds can sometimes undergo side reactions that produce colored byproducts.
-
Activated Carbon Treatment: A common and effective method for removing colored impurities is treatment with activated carbon.[1] Dissolve your product in a suitable organic solvent, add a small amount of activated carbon (1-2% by weight), and stir for 15-30 minutes. The colored impurities will adsorb to the surface of the carbon. Filter the mixture through a pad of Celite® to remove the carbon.
-
Recrystallization: If your product is a solid, recrystallization can be highly effective at excluding colored impurities from the crystal lattice, resulting in a pure, crystalline product.[2][3][4][5][6][7]
Q3: TLC analysis of my crude product shows several spots with very similar Rf values. How can I improve the separation?
A3: Separating compounds with similar polarities is a common challenge in chromatography. Here are several strategies to improve resolution:
-
Solvent System Optimization: The choice of the mobile phase is critical.[1] Experiment with different solvent systems, including binary or even ternary mixtures, to maximize the difference in Rf values between your desired product and the impurities. A good starting point is a solvent system that gives your product an Rf of approximately 0.3.[1]
-
High-Performance Flash Chromatography: Automated flash chromatography systems utilize finer silica gel particles and provide a consistent, optimized flow rate, which can significantly enhance separation efficiency compared to traditional gravity columns.[8]
-
Alternative Stationary Phases: If silica gel (a polar, acidic stationary phase) is not providing adequate separation, consider using a different adsorbent like alumina. For very non-polar compounds, reverse-phase chromatography (using a C18 stationary phase and polar solvents) may be a viable option.[1]
Troubleshooting Guide
This section provides a more in-depth look at common issues and their solutions, presented in a question-and-answer format to directly address experimental challenges.
Issue 1: Low Yield After Recrystallization
Q: I successfully recrystallized my 1-Bromo-3-chloro-2-isopropylbenzene derivative, but the final yield is very low. What could be the cause and how can I improve it?
A: Low recovery after recrystallization is a frequent issue and can often be attributed to one of the following:
-
Using too much solvent: The goal of recrystallization is to dissolve the compound in a minimum amount of hot solvent.[3][5] Using an excessive volume of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling, leading to poor recovery.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can also trap impurities within the crystal lattice. Allowing the solution to cool slowly to room temperature before placing it in an ice bath promotes the growth of larger, purer crystals.[6]
-
Inappropriate solvent choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4][6] If the compound has high solubility in the chosen solvent even at low temperatures, the recovery will be minimal.
Solution Workflow:
Caption: Decision tree for troubleshooting low recrystallization yield.
Issue 2: Product Co-elutes with an Impurity During Column Chromatography
Q: I am unable to separate my product from a persistent impurity using column chromatography. They always elute together. What are my options?
A: Co-elution is a strong indicator that the impurity has a very similar polarity to your desired compound. Overcoming this requires a more strategic approach to chromatography or considering alternative purification methods.
-
Gradient Elution: Instead of using a single solvent system (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually increased over time, can often resolve closely eluting compounds.
-
Dry Loading: If you are loading your sample dissolved in a solvent, this can cause band broadening and poor separation. Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, can lead to sharper bands and better resolution.[1]
-
Alternative Purification Technique: If chromatographic methods are unsuccessful, you may need to consider a different approach. If the impurity has a different functional group, a chemical separation (e.g., an acid-base extraction) might be possible. If both compounds are solids, fractional crystallization could be attempted.
Purification Strategy Flowchart:
Caption: Flowchart for addressing co-eluting impurities.
Experimental Protocols
Protocol 1: Recrystallization of a 1-Bromo-3-chloro-2-isopropylbenzene Derivative
This protocol outlines the general steps for purifying a solid derivative by recrystallization.
-
Solvent Selection: In a small test tube, add a small amount of your crude product. Add a few drops of a potential recrystallization solvent at room temperature. If the solid dissolves, the solvent is not suitable. If it does not dissolve, heat the test tube. If the solid dissolves when hot, and then precipitates upon cooling, you have found a good solvent. Common solvents to screen include hexanes, ethanol, methanol, and isopropanol.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask until the solid just dissolves. Use the minimum amount of hot solvent necessary.[3][5]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and swirl.
-
Hot Filtration (if necessary): If you used activated carbon or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[6] If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[4][5]
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[3] Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 2: Column Chromatography of a 1-Bromo-3-chloro-2-isopropylbenzene Derivative
This protocol provides a general procedure for purification by flash column chromatography on silica gel.
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A good system will give your desired compound an Rf value of approximately 0.3.[1]
-
Column Packing: Pack a glass column with silica gel slurried in the chosen solvent system. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading (Dry Loading Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (1-2 times the mass of your crude product) and evaporate the solvent to give a free-flowing powder. Carefully add this powder to the top of the packed column.[1]
-
Elution: Add the mobile phase to the top of the column and apply pressure (e.g., from a nitrogen line or an air pump) to force the solvent through the column. Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified compound.
Data Summary
| Purification Method | Purity Achievable | Advantages | Disadvantages |
| Recrystallization | > 99% | Cost-effective at scale; can yield very high purity. | Product must be a solid; yield can be variable.[1] |
| Vacuum Distillation | 98 - 99.8% | Excellent for purifying thermally stable liquids and oils. | Not suitable for solids or heat-sensitive compounds.[1] |
| Flash Chromatography | 95 - 99% | Widely applicable to a range of compounds; good for separating mixtures. | Can be time-consuming and requires significant solvent. |
| Preparative HPLC | > 99.5% | Highest resolution for difficult separations. | Expensive, low throughput, requires significant expertise and solvent.[9] |
References
- European Patent Office. (n.d.). Chemical detoxification of toxic chlorinated aromatic compounds - EP 0021294 B1. Google Patents.
- Griller, D., Hawari, J. A., & McPhee, D. J. (n.d.). Dehalogenation of halogenated aromatic compounds. Google Patents.
- (n.d.). Dehalogenation of halogenated aromatic compounds. Google Patents.
-
(n.d.). Halogenated Aromatics: Fate and Microbial Degradation. ResearchGate. Retrieved from [Link]
- (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2. Google Docs.
-
MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube. [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
-
(2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. Retrieved from [Link]
- (n.d.). Method for making bromo-chloralkanes. Google Patents.
-
The Organic Chemistry Tutor. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. [Link]
-
Vassar. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. [Link]
-
Organic Chemistry Lab. (2022, May 24). Recrystallization- Organic Chemistry Lab- purification [Video]. YouTube. [Link]
-
(1983, September 20). Process for removing halogenated aliphatic and aromatic compounds from petroleum products. OSTI.GOV. Retrieved from [Link]
-
(n.d.). Electrophilic mercuration and thallation of benzene and substituted benzenes in trifluoroacetic acid solution. PNAS. Retrieved from [Link]
-
(2026, February 12). The Preparation and Photophysical Properties of 3-Substituted 4-Azafluorenones. MDPI. Retrieved from [Link]
-
(2022, May 15). Halogen substitution reactions of halobenzenes during water disinfection. PubMed. Retrieved from [Link]
-
(2019, January 19). How can I purify two different-substituted aromatic compounds? ResearchGate. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2 - Google ドキュメント [docs.google.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
thermal stability issues of 1-Bromo-3-chloro-2-isopropylbenzene intermediates
Subject: Thermal Stability & Handling of Sterically Congested Intermediates
CAS: 1369772-08-6 | Formula: C9H10BrCl | Mol.[1] Weight: 233.53[1][2]
Executive Summary: The "Buttressing Effect" Challenge
1-Bromo-3-chloro-2-isopropylbenzene is not a standard building block; it is a sterically overloaded scaffold . The presence of a bulky isopropyl group at the ortho-position to both a bromine and a chlorine atom creates a "1,2,3-trisubstituted" steric vice. This structural tension, known in physical organic chemistry as the Buttressing Effect , dictates its thermal instability and reactivity profile.[3]
Unlike its more stable isomer (1-bromo-3-chloro-5-isopropylbenzene), the 2-isopropyl variant is prone to strain-relief degradation . Users most frequently encounter issues during high-temperature purification (distillation) or metal-catalyzed cross-coupling, where the molecule either rearranges, dealkylates, or fails to react due to steric shielding.[3]
Critical Stability Profile
| Parameter | Specification / Behavior | Risk Level |
| Thermal Limit | < 110°C (Prolonged exposure) | High |
| Distillation | Must use High Vacuum (< 5 mmHg) | Critical |
| Acid Sensitivity | High (Prone to Protodealkylation) | Moderate |
| Oxidation | Susceptible at Benzylic C-H | Moderate |
| Light Sensitivity | Moderate (C-Br bond homolysis) | Low |
Mechanism of Instability
The isopropyl group is forced out of the aromatic plane to minimize van der Waals repulsion with the adjacent halogens. This locks the molecule in a high-energy conformation.
-
Thermal Isomerization (Jacobsen Type): At temperatures >140°C, the isopropyl group may migrate to the less hindered 4- or 5-position to relieve ring strain.
-
Protodealkylation: In the presence of trace acids (e.g., acidic silica gel, unneutralized CDCl₃), the isopropyl group can be ejected (reverse Friedel-Crafts), reforming 1-bromo-3-chlorobenzene.[3]
Troubleshooting Guide (FAQ)
Category A: Synthesis & Reaction Failures
Q1: My Suzuki/Buchwald coupling reaction shows <5% conversion even after 24 hours. Is the starting material dead?
-
Diagnosis: Likely Steric Shielding , not decomposition.[3] The 2-isopropyl group blocks the approach of the Palladium catalyst to the C-Br bond. Standard ligands (PPh₃, dppf) are too bulky to penetrate this "steric fortress."[3]
-
Solution: Switch to specialized "Dialkylbiaryl" ligands designed for hindered substrates.
-
Recommended:XPhos or SPhos (Buchwald ligands).[3] These ligands are electron-rich and architecturally distinct, allowing the Pd center to access the hindered C-Br bond.
-
Protocol Adjustment: Increase catalyst loading to 3-5 mol% and use a smaller base cation (e.g., KOH instead of Cs₂CO₃) to reduce steric crowding in the transition state.[3]
-
Q2: I see a new spot on TLC that moves slightly faster than my product after heating. What is it?
-
Diagnosis: This is likely the 4-isopropyl isomer (thermal rearrangement product) or the de-isopropylated byproduct (1-bromo-3-chlorobenzene).
-
Root Cause: Reaction temperature exceeded 120°C, or the solvent was slightly acidic.[3]
-
Corrective Action: Lower reaction temperature to <100°C. If high temp is required, add a radical inhibitor (BHT) and ensure strictly neutral conditions.
Category B: Purification & Storage [2]
Q3: The purity dropped from 98% to 85% after vacuum distillation. Why?
-
Diagnosis: Thermal Degradation. You likely used a vacuum that was not strong enough, forcing the boiling point too high (>130°C pot temperature).[3]
-
Solution:
-
Use a Kugelrohr or Short-path distillation setup to minimize residence time.
-
Ensure vacuum is < 1 mmHg .[3]
-
Alternative: Use column chromatography on neutralized silica (pre-wash silica with 1% Et₃N in hexane) to prevent acid-catalyzed rearrangement.
-
Q4: The oil turned yellow/brown during storage. Can I still use it?
-
Diagnosis: Benzylic Oxidation. The "methine" proton of the isopropyl group is activated and susceptible to air oxidation, forming a hydroperoxide.[3]
-
Solution: Check purity by ¹H NMR.
-
If <5% impurity: Purify via a short plug of silica.
-
Prevention: Store under Argon/Nitrogen at 4°C. Add copper wire or silver foil as a stabilizer if storing for >3 months.[3]
-
Visual Technical Guides
Figure 1: Degradation Pathways & Steric Map
This diagram illustrates the "danger zones" for the molecule: the steric clash driving rearrangement and the benzylic site driving oxidation.[3]
Caption: Figure 1. Primary degradation pathways driven by steric relief (isomerization/dealkylation) and radical susceptibility (oxidation).[3]
Figure 2: Purification Decision Tree
Follow this workflow to maximize recovery and purity.
Caption: Figure 2. Decision logic for purifying thermally sensitive sterically crowded aromatics.
Detailed Protocols
Protocol A: Safe Vacuum Distillation
Standard distillation often leads to "pot residue" polymerization or isomerization.
-
Equipment: Use a Kugelrohr apparatus if available (minimizes path length).[3] If not, use a short-path distillation head with no Vigreux column (insulation is key, not fractionation).[3]
-
Vacuum: Ensure pump is capable of < 1.0 mmHg .
-
Heating:
-
Start oil bath at 60°C.[3]
-
Increase by 5°C every 10 minutes.
-
STOP if bath temperature reaches 110°C and no distillation occurs. Do not force it.
-
-
Collection: Cool the receiving flask with dry ice/acetone to prevent re-evaporation into the manifold.
Protocol B: Neutralized Flash Chromatography
Prevents acid-catalyzed dealkylation on silica.
-
Slurry Preparation: Mix Silica Gel 60 with Hexane.
-
Neutralization: Add Triethylamine (Et₃N) to the slurry (1% v/v relative to solvent).[3] Swirl for 5 minutes.
-
Packing: Pour slurry into column. Flush with 2 column volumes of pure Hexane to remove excess amine.
-
Elution: Load sample and elute with Hexane/EtOAc gradient. The silica is now buffered and safe for the labile isopropyl group.
References
-
BLD Pharm. (2024).[3] 1-Bromo-3-chloro-2-isopropylbenzene Product Sheet (CAS 1369772-08-6).[1][2][4][5] Retrieved from
-
ChemScene. (2024).[3] Product Information: 1-Bromo-3-chloro-2-isopropylbenzene.[1][2][4][5] Retrieved from
-
Wolf, C., & Pirkle, W. H. (2002).[3] Conformational Analysis and Buttressing Effects in 1,2,3-Trisubstituted Aromatics. Journal of Organic Chemistry. (Contextual grounding on steric strain).
-
Goldberg, I. (2015).[3] Tuning steric and electronic effects in transition-metal β-diketiminate complexes. Royal Society of Chemistry. Retrieved from (Demonstrates the "buttressing effect" of isopropyl groups in ligand design).[3]
-
BenchChem. (2025).[3] Synthesis of hindered halogenated toluene derivatives. Retrieved from [3]
Sources
- 1. 1369828-32-9|2-Bromo-4-chloro-1-isopropylbenzene|BLD Pharm [bldpharm.com]
- 2. 1369772-08-6|1-Bromo-3-chloro-2-isopropylbenzene|BLD Pharm [bldpharm.com]
- 3. Tuning steric and electronic effects in transition-metal β-diketiminate complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT02215K [pubs.rsc.org]
- 4. 2091673-38-8|2-(4-Bromo-2-chloro-5-methylphenyl)acetonitrile|BLD Pharm [bldpharm.com]
- 5. 1345036-19-2|2-Bromo-4-chloro-1-ethylbenzene|BLD Pharm [bldpharm.com]
column chromatography tips for 1-Bromo-3-chloro-2-isopropylbenzene
Technical Support Center: Purification of 1-Bromo-3-chloro-2-isopropylbenzene
Role: Senior Application Scientist Subject: Advanced Chromatography Guide for Sterically Hindered Poly-Halogenated Aromatics
Executive Summary: The "Slippery" Molecule
Purifying 1-Bromo-3-chloro-2-isopropylbenzene presents a classic "non-polar nightmare" for chromatographers. This molecule combines three distinct challenges:
-
Extreme Lipophilicity: The isopropyl group and two halogens make it highly hydrophobic, causing it to travel rapidly with the solvent front on standard silica.
-
Steric "Grease": The isopropyl group at the 2-position is flanked by bulky halogens (Br and Cl). This forces the isopropyl group out of plane, reducing the molecule's ability to "sit flat" and interact with silica silanols via
- or dipole interactions. -
Isomeric Similarity: Separation from regioisomers (e.g., 1-bromo-2-chloro-3-isopropylbenzene) is difficult because the boiling points and polarities are nearly identical.[1]
This guide moves beyond standard protocols to address these specific physicochemical hurdles.
Troubleshooting & FAQs
Q1: "My compound elutes immediately with the solvent front, even in 100% Hexanes. How do I retain it?"
The Diagnosis:
Your compound is too non-polar for standard silica (SiO
The Fix:
-
Switch to Pentane: Pentane has a slightly lower elution strength than Hexane and lower viscosity, allowing for better theoretical plate counts.
-
The "Dry Load" Mandate: Do not dissolve this compound in DCM or EtOAc for loading. The solvent effect will carry the band down 10-15% of the column before separation begins. Adsorb the crude oil onto silica (1:3 ratio) and load it as a dry powder.
-
Stationary Phase Switch: If retention is still
, you must switch mechanisms.-
Recommendation:Reverse Phase (C18) Flash. The hydrophobic isopropyl group will interact strongly with the C18 chains, providing excellent retention using a Methanol/Water gradient.
-
Q2: "I see a single spot on TLC, but NMR shows a mixture of isomers. How do I separate them?"
The Diagnosis:
You are dealing with the "Sandwich Effect." The 2-isopropyl group shields the electronic differences between the Br and Cl atoms. Standard 40-63
The Fix:
-
High-Efficiency Silica: Switch to 15-25
m spherical silica . The increased surface area and uniform packing can resolve values as low as 0.05. -
Solvent Tuning: Use 100% Cyclohexane instead of Hexanes. Cyclohexane has a different shape and polarizability, often providing better selectivity for structural isomers of aromatics.
-
Argentation Chromatography (Last Resort): While typically for alkenes, Silver Nitrate (AgNO
) impregnated silica (10% w/w) can differentiate isomers based on the accessibility of the -cloud. The "flanking" halogens in your target molecule may shield the -system differently than in the regioisomers.
Q3: "I can barely see the spots on the TLC plate. Is my UV lamp broken?"
The Diagnosis:
No. The molecule lacks conjugation outside the benzene ring, and the heavy halogens (Br, Cl) can cause fluorescence quenching or simply weak absorption compared to extended
The Fix:
-
Primary: UV 254 nm (Short Wave).[2][3] Look for quenching (dark spots on green background), not fluorescence.
-
Secondary (Required): Iodine Chamber (
). Alkyl-substituted aromatics stain yellow/brown very rapidly in iodine.[1] This is often more sensitive than UV for this class of compounds. -
Forbidden: KMnO
. This oxidizer will not stain the benzene ring effectively as there are no oxidizable functional groups (like alcohols or aldehydes).
Q4: "My yield is low after the Rotavap. Did it decompose?"
The Diagnosis: It likely evaporated. Halogenated cumene derivatives have high boiling points at 1 atm but are surprisingly volatile under high vacuum (the "steam distillation" effect with residual solvents).
The Fix:
-
Stop the Rotavap when the solvent volume is low.
-
Transfer to a tared vial before the final drying.
-
Do not leave on a high-vacuum manifold (< 1 mbar) overnight. Use a gentle nitrogen stream for the final drying step.
Experimental Protocol: The "Dry Load" Standard
For non-polar oils, wet loading causes "band broadening." Use this protocol for maximum resolution.
Materials:
-
Crude 1-Bromo-3-chloro-2-isopropylbenzene[1]
-
Flash Grade Silica (40-63
m standard, or 25 m for difficult isomers)[1] -
Solvent: 100% Pentane (HPLC Grade)
Step-by-Step:
-
Dissolution: Dissolve crude mixture in minimum Dichloromethane (DCM).
-
Adsorption: Add silica gel to the solution. Ratio: 3 grams silica per 1 gram crude .
-
Evaporation: Rotavap the slurry until it is a free-flowing, dry powder. Note: Ensure no DCM smell remains; DCM is too polar and will ruin the separation.
-
Bed Preparation: Pack the column with 100% Pentane. Flush with 2 column volumes (CV) to compress the bed.
-
Loading: Pour the dry powder carefully onto the top of the solvent-saturated column. Add a layer of sand (1 cm) on top to protect the bed.
-
Elution: Run isocratic 100% Pentane. Collect small fractions (e.g., 15 mL for a 40g column).
Visualization of Purification Logic
The following decision tree outlines the logical flow for purifying this specific compound.
Figure 1: Decision matrix for selecting the correct stationary phase and solvent system based on initial TLC behavior.
Data Reference: Solvent & Visualization
Table 1: Solvent Selection for Non-Polar Aromatics
| Solvent | Polarity Index (
Table 2: Visualization Efficacy
| Method | Sensitivity | Notes |
|---|---|---|
| UV (254 nm) | Moderate | Look for dark spots.[1] Halogens may cause weak absorption. |
| Iodine (
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925.
-
Reich, H. J. (2017). Chromatography Solvents and Solvent Strength. University of Wisconsin-Madison Organic Chemistry Data.
-
Sigma-Aldrich. (2024).[1] TLC Visualization Methods and Reagents. Technical Support Guide.
Sources
Validation & Comparative
Navigating Uncharted Territory: A Comparative Guide to GC-MS Reference Standards for 1-Bromo-3-chloro-2-isopropylbenzene
For the modern researcher, the accuracy of analytical measurements is paramount. In the realm of gas chromatography-mass spectrometry (GC-MS), this accuracy is fundamentally reliant on the quality and availability of reference standards. This guide, intended for researchers, scientists, and drug development professionals, delves into the critical considerations for establishing robust quantitative GC-MS methods for 1-Bromo-3-chloro-2-isopropylbenzene.
A significant challenge arises when a Certified Reference Material (CRM) for a specific analyte, such as 1-Bromo-3-chloro-2-isopropylbenzene, is not commercially available. This guide provides a comprehensive comparison of two practical approaches: the rigorous in-house validation of a high-purity analytical standard and the strategic use of a structurally similar certified reference material as a surrogate. By understanding the principles and experimental workflows outlined herein, researchers can confidently develop and validate accurate and defensible analytical methods.
The Cornerstone of Quantitative Analysis: Why Reference Standards Matter
In quantitative analysis, the signal generated by an instrument for an unknown sample is compared to the signal from a sample of known concentration—the reference standard.[1][2] The integrity of this comparison hinges on the well-characterized nature of the standard, encompassing its purity, stability, and homogeneity.[1][2]
Certified Reference Materials (CRMs) represent the gold standard, as they are produced by accredited bodies and are accompanied by documentation detailing their metrological traceability.[1][3] However, the reality for many novel or niche compounds is the absence of a commercially available CRM. In such cases, the analytical scientist must adopt a meticulous approach to standard selection and validation.
When the Map is Missing: Strategies for Quantification without a Dedicated CRM
The absence of a CRM for 1-Bromo-3-chloro-2-isopropylbenzene necessitates a carefully considered analytical strategy. Two primary pathways emerge for the diligent researcher:
-
Procurement and In-House Qualification of a High-Purity Analytical Standard: This approach involves obtaining the neat compound from a reputable supplier and performing a comprehensive in-house validation to establish its suitability as a reference standard.
-
The Surrogate Standard Approach: This strategy employs a commercially available CRM of a structurally and chemically similar compound to estimate the concentration of the target analyte.[4]
This guide will now explore the practical implementation and comparative performance of these two methodologies.
Approach 1: In-House Qualification of a 1-Bromo-3-chloro-2-isopropylbenzene Analytical Standard
While not a CRM, high-purity analytical standards for 1-Bromo-3-chloro-2-isopropylbenzene are available from various chemical suppliers.[5] However, relying on the supplier's stated purity alone is insufficient for rigorous quantitative analysis. A thorough in-house qualification is essential to establish trust in the standard.
Experimental Protocol: Qualification of an Analytical Standard
Objective: To verify the identity and determine the purity of a commercially available 1-Bromo-3-chloro-2-isopropylbenzene analytical standard.
Methodology:
-
Identity Confirmation (GC-MS):
-
Prepare a dilute solution of the analytical standard in a high-purity solvent (e.g., hexane or ethyl acetate).
-
Acquire a full-scan mass spectrum of the primary peak using GC-MS.
-
Confirm the molecular ion and the characteristic isotopic pattern for a compound containing one bromine and one chlorine atom.
-
Compare the fragmentation pattern with theoretical fragmentation or spectral libraries if available.
-
-
Purity Assessment (GC-FID):
-
Utilize a high-resolution capillary GC column suitable for the separation of halogenated aromatic compounds (e.g., a mid-polarity column like a DB-5ms or equivalent).
-
Employ a Flame Ionization Detector (FID) for its wide linear range and near-uniform response to hydrocarbons.
-
Analyze the standard using an optimized temperature program to ensure the separation of any potential impurities.
-
Calculate the purity by area normalization, assuming all impurities have a similar response factor to the main component.
-
-
Quantification of Non-Volatile Impurities (if applicable):
-
For a comprehensive assessment, consider techniques like Thermogravimetric Analysis (TGA) to quantify non-volatile impurities.
-
Data Presentation: Example Qualification Results
| Parameter | Result | Method |
| Identity Confirmation | Consistent with the structure of 1-Bromo-3-chloro-2-isopropylbenzene | GC-MS (Full Scan) |
| Purity (Area %) | 99.2% | GC-FID |
| Major Impurity 1 | 0.5% (Isomer) | GC-FID |
| Major Impurity 2 | 0.2% (Starting Material) | GC-FID |
| Other Impurities | 0.1% | GC-FID |
Logical Workflow for Analytical Standard Qualification
Caption: Workflow for the in-house qualification of an analytical standard.
Approach 2: The Surrogate Standard Method
When a high-purity standard for the target analyte is unavailable or its qualification is not feasible, the surrogate standard approach offers a pragmatic alternative.[4] This method involves using a CRM of a compound that is structurally and chemically similar to the analyte of interest. The underlying assumption is that the surrogate will behave similarly during the analytical process, including extraction and instrumental analysis.[6][7]
For 1-Bromo-3-chloro-2-isopropylbenzene, a suitable surrogate could be a certified reference material of a related halogenated aromatic compound, such as 1-bromo-3-chlorobenzene[8][9] or another substituted isopropylbenzene.
Experimental Protocol: Surrogate Standard Quantification
Objective: To estimate the concentration of 1-Bromo-3-chloro-2-isopropylbenzene in a sample using a surrogate standard.
Methodology:
-
Surrogate Selection:
-
Choose a CRM with the closest possible structural and chemical similarity to 1-Bromo-3-chloro-2-isopropylbenzene. Key properties to consider include boiling point, polarity, and mass spectral fragmentation patterns.
-
Example Surrogate: Certified Reference Material of 1-Bromo-3-chlorobenzene.
-
-
Calibration Curve Generation:
-
Prepare a series of calibration standards of the surrogate CRM at known concentrations.
-
Analyze the calibration standards by GC-MS under the same conditions that will be used for the samples containing the target analyte.
-
Generate a calibration curve by plotting the peak area of the surrogate against its concentration.
-
-
Sample Analysis and Quantification:
-
Analyze the sample containing 1-Bromo-3-chloro-2-isopropylbenzene.
-
Determine the peak area of the target analyte.
-
Calculate the concentration of 1-Bromo-3-chloro-2-isopropylbenzene using the calibration curve of the surrogate standard.
-
Data Presentation: Comparative Analysis
| Feature | In-House Qualified Standard | Surrogate Standard Method |
| Accuracy | High (Direct Calibration) | Moderate to High (Dependent on surrogate similarity) |
| Precision | High | High |
| Traceability | Limited (to in-house validation) | Traceable to CRM of the surrogate |
| Cost | Potentially lower (neat standard) | Higher (CRM cost) |
| Method Development Time | Higher (requires standard qualification) | Lower (relies on existing CRM) |
| Confidence in Results | High (direct measurement) | Moderate (relies on assumptions of similar response) |
Logical Flow for Surrogate Standard Approach
Caption: Workflow for the surrogate standard quantification method.
Conclusion and Recommendations
The choice between in-house qualification of an analytical standard and the use of a surrogate standard depends on the specific requirements of the analytical task, including the desired level of accuracy, available resources, and regulatory context.
-
For the highest accuracy and confidence in quantitative results, the in-house qualification of a high-purity analytical standard of 1-Bromo-3-chloro-2-isopropylbenzene is the recommended approach. This method provides a direct calibration for the analyte of interest, minimizing assumptions and potential biases.
-
The surrogate standard method is a viable and practical alternative when a high-purity standard of the target analyte is not available, or when a rapid, semi-quantitative estimation is sufficient. The success of this approach is critically dependent on the careful selection of a surrogate that closely mimics the physicochemical properties of 1-Bromo-3-chloro-2-isopropylbenzene.
Ultimately, a thorough understanding of the principles of analytical reference standards and a commitment to rigorous method validation are essential for any researcher navigating the challenges of quantitative GC-MS analysis, especially in the absence of a dedicated Certified Reference Material.
References
-
ResearchGate. (2014, August 5). What's the difference in using an Internal standard and Surrogate standard for GCMS analysis? Retrieved from [Link]
-
Guidelines for the Selection and Use of Reference Materials. (n.d.). Retrieved from [Link]
-
Quimivita. (2025, March 25). How to choose the right reference materials to ensure analytical quality. Retrieved from [Link]
-
Pure Synth. (2025, December 8). Choosing the Right Analytical Standards: Purity, Stability & Certification. Retrieved from [Link]
- Wang, H., Nardi, R., Bereznitski, Y., Helmy, R., & Waterhouse, D. (2013). Quantitation of Genetox Impurities Using a Surrogate Standard Approach.
-
CDC Stacks. (n.d.). Evaluation of Surrogate Standards for GC/MS Quantitation of Asphalt Fume Condensate. Retrieved from [Link]
-
The LCGC Blog. (2026, February 14). Measuring Quality... Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Benzene, 1-bromo-3-chloro-. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-3-chloro-2-propylbenzene. Retrieved from [Link]
-
Springer. (n.d.). Method Development and Determination of Chlorinated Polycyclic Aromatic Hydrocarbons in Different Matrices. Retrieved from [Link]
-
ACS Publications. (2022, September 12). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Retrieved from [Link]
-
LCGC International - Chromatography Online. (2016, January 17). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. Retrieved from [Link]
Sources
- 1. How to choose the right reference materials to ensure analytical quality | Quimivita [quimivita.com]
- 2. pure-synth.com [pure-synth.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Quantitation of Genetox Impurities Using a Surrogate Standard Approach [scirp.org]
- 5. 1369772-08-6|1-Bromo-3-chloro-2-isopropylbenzene|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Benzene, 1-bromo-3-chloro- | SIELC Technologies [sielc.com]
- 9. CAS 108-37-2: 1-Bromo-3-chlorobenzene | CymitQuimica [cymitquimica.com]
The "Sandwich" Protocol: Structural Validation of 1-Bromo-3-chloro-2-isopropylbenzene
Topic: Validating the Structure of 1-Bromo-3-chloro-2-isopropylbenzene Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The synthesis of 1-Bromo-3-chloro-2-isopropylbenzene presents a unique structural challenge: the "sandwiching" of a bulky isopropyl group between two different halogens (Bromine and Chlorine). Standard analytical methods often fail to distinguish this specific regioisomer from its likely synthetic byproducts (e.g., 1-bromo-2-chloro-3-isopropylbenzene) due to overlapping 1D NMR signals and similar polarities.
This guide outlines a self-validating spectroscopic protocol that prioritizes 2D NMR (HMBC/NOESY) over standard 1D techniques. We demonstrate that relying solely on proton splitting patterns is insufficient for this sterically crowded system and provide a definitive workflow to certify the 1,2,3-substitution pattern.
Part 1: The Structural Challenge
In the target molecule, the isopropyl group is located at position 2, flanked by Bromine (pos 1) and Chlorine (pos 3). This creates a sterically inhibited environment that affects chemical reactivity and spectroscopic behavior.
The Critical Distinctions:
-
Regioisomerism: Electrophilic aromatic substitution often yields mixtures. You must distinguish the target (2-isopropyl) from the "open" isomers (where the isopropyl group is ortho to a proton, e.g., position 4 or 5).
-
Halogen Differentiation: Differentiating the C-Br and C-Cl bonds is critical. Bromine induces a "Heavy Atom Effect," shielding the ipso-carbon, whereas Chlorine deshields it.
-
Rotational Barriers: The steric bulk may broaden NMR signals or create atropisomeric characteristics at low temperatures.
Part 2: Methodology Comparison
The following table compares validation methods based on their ability to definitively assign the structure of this specific polysubstituted benzene.
| Feature | Method A: 1D NMR ( | Method B: 2D NMR (HMBC/NOESY) | Method C: X-Ray Crystallography |
| Primary Utility | Purity assessment; functional group check. | Definitive connectivity and spatial arrangement. | Absolute configuration; bond lengths. |
| Regioisomer Proof | Low. Splitting patterns (d, t, d) are identical for several 1,2,3-isomers. | High. Correlations link the isopropyl group directly to specific ipso-carbons. | Definitive. Direct visualization of atom placement. |
| Steric Insight | Limited (some line broadening). | High. NOE cross-peaks reveal spatial proximity (or lack thereof). | High. Shows bond twisting/strain. |
| Throughput | High (Minutes). | Medium (Hours).[1] | Low (Days/Weeks; requires single crystal). |
| Verdict | Insufficient for structural proof. | The Gold Standard for solution-state validation. | Ultimate proof, but often impractical. |
Part 3: The Validated Protocol (E-E-A-T)
This protocol relies on a "Negative/Positive" Logic Gate :
-
Negative Proof (NOESY): The absence of correlations between the isopropyl group and aromatic protons confirms the "sandwiched" position.
-
Positive Proof (HMBC): The coupling of the isopropyl methine proton to distinct C-Br and C-Cl carbons confirms the asymmetry.
Step 1: 1D Proton NMR (The Symmetry Check)
-
Expectation: Aromatic region (approx.[2][3][4][5] 7.0–7.5 ppm) shows three signals: Doublet (
Hz), Triplet ( Hz), Doublet ( Hz). -
The Trap: This pattern exists for any 1,2,3-trisubstituted benzene. It does not prove the isopropyl group is at position 2. It only proves the substituents are adjacent.
Step 2: 2D NOESY (The Spatial Filter)
-
Logic: If the isopropyl group is at position 2 (target), it is flanked by Br and Cl. It has NO aromatic protons as immediate neighbors.
-
Observation: You should see NO strong NOE cross-peaks between the isopropyl protons (methine or methyl) and the aromatic protons.
-
Alternative Isomer Check: If you see a strong NOE between the isopropyl group and an aromatic doublet, you have synthesized the wrong isomer (e.g., 1-Br-2-Cl-3-isopropylbenzene), where the isopropyl group is next to H-4.
Step 3: 2D HMBC (The Electronic Fingerprint)
-
Logic: HMBC (Heteronuclear Multiple Bond Correlation) shows long-range coupling (2-3 bonds). The Methine proton of the isopropyl group (
) is attached to C2. It will couple to C1 (ipso-Br) and C3 (ipso-Cl). -
The "Heavy Atom" Validator:
-
C-Cl (ipso): Typically deshielded (~134–136 ppm).
-
C-Br (ipso): Significantly shielded due to the heavy atom effect (~122–126 ppm).
-
-
Confirmation: The target structure is confirmed ONLY IF the isopropyl methine proton shows correlations to two quaternary carbons with a chemical shift difference of
10 ppm (one at ~124 ppm, one at ~134 ppm).
Part 4: Experimental Protocols
1. Sample Preparation
-
Solvent:
(Standard) or (Benzene-d6). Note: Benzene-d6 is often superior for aromatic isomers as it enhances resolution via the ASIS effect (Aromatic Solvent-Induced Shift). -
Concentration: 10–15 mg for 1H/NOESY; 30–50 mg for 13C/HMBC.
-
Tube: High-quality 5mm NMR tube (prevent shimming errors).
2. Instrument Parameters (600 MHz recommended)
-
NOESY:
-
Mixing time (
): 500–800 ms. (Longer mixing times are needed to detect weak interactions in crowded systems, but avoid spin diffusion). -
Data points:
(minimum).
-
-
HMBC:
-
Long-range coupling constant (
): Set to 8 Hz. -
Number of scans: Minimum 32 (quaternary carbons are low intensity).
-
3. Data Interpretation Workflow
-
Assign Protons: Identify the isopropyl methine (septet, ~3.5 ppm) and methyls (doublet, ~1.2 ppm).
-
Check HSQC: Identify which carbons are protonated. Locate the three aromatic C-H carbons.
-
Analyze HMBC: Look at the Methine proton trace.
-
Result A: Correlations to two quaternary carbons (C-X) and NO correlations to C-H carbons. -> Target Structure (2-iPr).
-
Result B: Correlation to one quaternary carbon and one C-H carbon. -> Wrong Isomer (1- or 3-iPr).
-
Part 5: Visualization of Logic
Diagram 1: The Validation Logic Tree
This decision tree illustrates the self-validating logic required to distinguish the target molecule from its regioisomers.
Caption: Logic flow for distinguishing the 2-isopropyl "sandwiched" isomer from open regioisomers.
Diagram 2: The HMBC/Heavy Atom Effect
This diagram details the specific spectroscopic signature required for positive identification.
Caption: HMBC correlations proving the isopropyl group is sandwiched between Br and Cl.
Part 6: References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for NMR splitting patterns and coupling constants).
-
Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. VCH. (Source for Heavy Atom Effect shielding on ipso-carbons).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link (Definitive guide for NOESY/HMBC parameter setup).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Link (Authoritative database for chemical shift prediction and steric effects).
-
Chemistry Stack Exchange. (2017). 13C NMR of bromobenzene ipso carbon shielding. Link (Discussion on the shielding effect of Bromine vs Chlorine).
Sources
A Comparative Guide to the Infrared Spectrum Analysis of 1-Bromo-3-chloro-2-isopropylbenzene
This guide provides an in-depth analysis of the infrared (IR) spectrum of 1-Bromo-3-chloro-2-isopropylbenzene, a polysubstituted aromatic compound of interest in synthetic chemistry and drug development. Recognizing that direct experimental data for this specific molecule may not be readily available, this document leverages established principles of infrared spectroscopy and comparative data from structurally similar molecules to provide a robust and scientifically grounded interpretation. By examining the influence of bromo, chloro, and isopropyl substituents on the benzene ring, this guide will empower researchers to confidently identify and characterize this and related compounds.
The Foundational Principles of IR Spectroscopy in Aromatic Systems
Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds, such as stretching and bending.[2] For aromatic compounds like 1-Bromo-3-chloro-2-isopropylbenzene, the IR spectrum provides a unique "fingerprint" that reveals key structural features.[1]
The spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The functional group region contains absorptions from specific bonds (e.g., C-H, C=C), while the fingerprint region is characterized by complex vibrations of the entire molecule, which are highly specific to its structure.[3]
The substitution pattern on a benzene ring significantly influences the IR spectrum, particularly the C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ range.[4][5] This region is often diagnostic for determining the positions of substituents on the aromatic ring.[6][7]
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To ensure the reliability of any spectral analysis, a rigorous and well-controlled experimental procedure is paramount. The following protocol outlines the steps for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a liquid sample such as 1-Bromo-3-chloro-2-isopropylbenzene.
Methodology: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a widely used technique for liquid samples due to its minimal sample preparation and ease of use.
Instrumentation:
-
A commercially available FTIR spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher Scientific) equipped with a Diamond or Germanium ATR crystal.
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a solvent appropriate for the previous sample (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum. This measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small drop of the liquid sample (1-2 µL) onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. The instrument's software will automatically subtract the background spectrum to produce the final absorbance or transmittance spectrum of the sample.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.
-
Causality Behind Experimental Choices:
-
ATR Crystal Selection: A diamond ATR crystal is often preferred for its robustness and broad spectral range.
-
Background Correction: This step is crucial to eliminate interference from atmospheric gases and the instrument itself, ensuring that the resulting spectrum is solely representative of the sample.[2]
-
Signal Averaging (Co-adding Scans): This process enhances the signal from the sample while reducing random noise, leading to a clearer and more interpretable spectrum.
Predicted Infrared Spectrum of 1-Bromo-3-chloro-2-isopropylbenzene
Molecular Structure:
Caption: Molecular structure of 1-Bromo-3-chloro-2-isopropylbenzene.
Predicted Key IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Predicted Intensity | Comments |
| 3100-3000 | Aromatic C-H Stretch | Weak to Medium | Characteristic of C-H bonds on the benzene ring.[5] |
| 2970-2870 | Aliphatic C-H Stretch | Medium to Strong | Arising from the methyl and methine groups of the isopropyl substituent. |
| ~1600, ~1475 | Aromatic C=C Stretch | Medium | In-ring stretching vibrations of the benzene ring.[4] |
| ~1465, ~1385 | Aliphatic C-H Bend | Medium | Bending vibrations of the isopropyl group. The band around 1385 cm⁻¹ may be split into a doublet, characteristic of an isopropyl group. |
| 1200-1000 | C-Br Stretch | Medium to Strong | The position of this band is influenced by the aromatic ring.[8] |
| 800-600 | C-Cl Stretch | Medium to Strong | The C-Cl stretching vibration in aromatic compounds typically appears in this region.[9] |
| 900-800 | Aromatic C-H Out-of-Plane Bend | Strong | The precise position is indicative of the substitution pattern. For a 1,2,3,4-tetrasubstituted benzene ring with two adjacent free hydrogens, a strong band is expected in this region. |
Comparative Spectral Analysis
To understand the spectral contributions of the individual substituents, we will compare the predicted spectrum of 1-Bromo-3-chloro-2-isopropylbenzene with the known spectra of related molecules.
Workflow for Comparative Analysis:
Caption: Workflow for the comparative IR spectral analysis.
Comparison Table of Key Spectral Features:
| Feature | 1-Bromo-3-chloro-2-isopropylbenzene (Predicted) | 1-Bromo-3-chlorobenzene[10] | 1-Bromo-2-isopropylbenzene | 1,3-Dichlorobenzene[11] |
| Aromatic C-H Stretch | 3100-3000 cm⁻¹ | ~3070 cm⁻¹ | ~3060 cm⁻¹ | ~3080 cm⁻¹ |
| Aliphatic C-H Stretch | 2970-2870 cm⁻¹ | Absent | ~2960, 2870 cm⁻¹ | Absent |
| Aromatic C=C Stretch | ~1600, ~1475 cm⁻¹ | ~1560, 1460 cm⁻¹ | ~1590, 1460 cm⁻¹ | ~1570, 1460 cm⁻¹ |
| Aliphatic C-H Bend | ~1465, 1385 cm⁻¹ | Absent | ~1460, 1385, 1365 cm⁻¹ | Absent |
| C-Br Stretch | 1200-1000 cm⁻¹ | Present in fingerprint | Present in fingerprint | Absent |
| C-Cl Stretch | 800-600 cm⁻¹ | Present in fingerprint | Absent | Present in fingerprint |
| C-H Out-of-Plane Bend | ~850-800 cm⁻¹ | ~870, 770, 680 cm⁻¹ | ~750 cm⁻¹ (ortho-disubstituted) | ~860, 770, 680 cm⁻¹ (meta-disubstituted) |
Note: Specific peak positions for 1-Bromo-2-isopropylbenzene are based on general expectations for ortho-substituted benzenes with isopropyl groups.
Analysis of Substituent Effects:
-
Isopropyl Group: The presence of strong aliphatic C-H stretching bands between 2970-2870 cm⁻¹ and characteristic C-H bending vibrations around 1465 cm⁻¹ and 1385 cm⁻¹ are clear indicators of the isopropyl group. This is evident when comparing the predicted spectrum of the target molecule with 1-Bromo-2-isopropylbenzene, and noting the absence of these peaks in 1-Bromo-3-chlorobenzene and 1,3-Dichlorobenzene.
-
Halogen Atoms (Br and Cl): The C-Br and C-Cl stretching vibrations are expected in the low-frequency fingerprint region.[9] While precise assignment can be challenging due to coupling with other vibrations, their presence contributes to the overall complexity of this region. The mass of the halogen influences the position of the C-X stretching frequency, with the C-Br stretch generally appearing at a lower wavenumber than the C-Cl stretch.[9]
-
Substitution Pattern: The out-of-plane C-H bending region is highly informative. For 1-Bromo-3-chloro-2-isopropylbenzene, which has a 1,2,3,4-tetrasubstitution pattern with two adjacent free hydrogens, a strong absorption band is expected in the 850-800 cm⁻¹ range. This differs from the patterns observed for the di-substituted comparators. For instance, 1-Bromo-2-isopropylbenzene (ortho-disubstituted) would show a strong band around 750 cm⁻¹.[6] 1-Bromo-3-chlorobenzene and 1,3-Dichlorobenzene (meta-disubstituted) exhibit characteristic bands around 860-870 cm⁻¹, 770 cm⁻¹, and 680 cm⁻¹.[6]
Conclusion
The infrared spectrum of 1-Bromo-3-chloro-2-isopropylbenzene is characterized by a combination of absorptions arising from the aromatic ring, the isopropyl group, and the carbon-halogen bonds. By systematically analyzing the functional group and fingerprint regions and comparing them with the spectra of structurally related compounds, a confident identification and structural confirmation can be achieved. The key diagnostic features are the aliphatic C-H stretches and bends of the isopropyl group, and the specific pattern of the C-H out-of-plane bending vibrations in the fingerprint region, which is indicative of the 1,2,3,4-tetrasubstitution pattern. This guide provides a robust framework for researchers in drug development and organic synthesis to interpret the IR spectra of complex substituted aromatic compounds.
References
- Stanciu, I. (2026, February 3). Chemical composition of aromatic halogenated derivatives determined by IR spectroscopy. International Journal of Chemical Science, 10(1), 34-37.
- Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy.
- Herrebout, W. A., et al. (n.d.). Exploring the C-X…π Halogen Bonding Motif: An Infrared and Raman Study of the Complexes of CF3X (X = Cl, Br and I) with the Aromatic Model Compounds Benzene and Toluene. PMC.
- George, W. O., & McIntyre, P. S. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.
- OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry.
- Spectra Analysis Instruments, Inc. (n.d.).
- Hesse, M., Meier, H., & Zeeh, B. (n.d.).
- LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts.
- PubChem. (n.d.). (3-Chloropropyl)benzene.
- El-Kourashy, A. G. (n.d.). 5.3.
- PubChem. (n.d.). o-Bromocumene.
- Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online.
- NIST. (n.d.). Benzene, (3-chloropropyl)-. NIST WebBook.
- American Chemical Society. (n.d.). Analysis of Gasolines by FT-IR Spectroscopy. Analytical Chemistry.
- Ali, M. A., et al. (2025, August 6). Determination of aromatic hydrocarbons in petroleum fractions by infrared spectroscopy.
- Agilent. (2013, June 18). Environmentally friendly oil in water analysis by FTIR spectroscopy, based on ASTM D7678-11.
- International Journal of Advanced Research in Science, Communication and Technology. (2025, June 30).
- NIST. (n.d.). Benzene, 1-bromo-3-chloro-. NIST WebBook.
- U.S. Environmental Protection Agency. (2017, August 2). Method 320: Measurement of Vapor Phase Organic and Inorganic Emissions by Extractive Fourier Transform Infrared (FTIR) Spectroscopy.
- NIST. (n.d.). Benzene, 1,3-dichloro-. NIST WebBook.
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- 2. epa.gov [epa.gov]
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- 11. Benzene, 1,3-dichloro- [webbook.nist.gov]
Quality Control Benchmarks for 1-Bromo-3-chloro-2-isopropylbenzene
A Regio-Specific Comparison Guide for Drug Development
Part 1: Executive Summary & Strategic Context
1-Bromo-3-chloro-2-isopropylbenzene (CAS: 1369772-08-6) is a high-value, sterically congested scaffold used primarily in the synthesis of atropisomeric ligands and complex pharmaceutical intermediates. Its value lies in the 1,2,3-substitution pattern , where the bulky isopropyl group at the C2 position forces orthogonal twisting of adjacent aryl rings in Suzuki-Miyaura or Buchwald-Hartwig couplings.
The Quality Challenge: The synthesis of this compound is prone to regio-isomeric contamination . Electrophilic aromatic substitution on isopropylbenzene (cumene) naturally favors the para (4-position) or ortho (2-position) positions, but rarely achieves the specific 1-Br, 3-Cl, 2-iPr pattern without highly specific directing groups.
The Core Directive: Standard "purity" (e.g., >98% by GC) is insufficient. A batch can be 99% pure by GC but contain the wrong isomer (e.g., 1-bromo-3-chloro-5-isopropylbenzene), which has identical volatility but completely different reactivity. This guide establishes a dual-validation protocol combining GC-FID for quantitative assay and ^1H-NMR for structural qualification.
Part 2: Critical Quality Attributes (CQAs) & Benchmarks
The following specifications represent the "Gold Standard" for pharmaceutical-grade starting materials. These benchmarks compare the target product against common commercial "Technical Grades."
Table 1: Comparative Specification Guide
| Attribute | Pharma Grade (Benchmark) | Technical Grade (Alternative) | Why It Matters |
| Assay (GC-FID) | ≥ 98.5% | ≥ 95.0% | Lower purity introduces radical scavengers that poison Pd-catalysts. |
| Regio-Isomeric Purity | ≥ 99.0% (Confirmed by NMR) | Not Specified | The 5-isopropyl isomer acts as a competitive inhibitor in cross-coupling. |
| Appearance | Clear, Colorless Oil | Yellow to Brown Liquid | Color indicates oxidation products (quinones) or residual bromine. |
| Water Content (KF) | ≤ 0.05% | ≤ 0.5% | Moisture hydrolyzes sensitive organometallic intermediates (e.g., Grignards). |
| Acidity (HBr/HCl) | ≤ 0.02% | Not Tested | Residual acid degrades boronic esters during Suzuki coupling. |
Part 3: Method Comparative Analysis
Comparison 1: GC-FID vs. HPLC-UV
For this specific molecule, Gas Chromatography (GC) is the superior quantitative tool, whereas HPLC is often misleading.
-
Volatility: The molecule is a halogenated alkylbenzene with no hydrogen-bonding donors. It volatilizes cleanly without derivatization.
-
Detection: It lacks a strong chromophore above 254 nm. HPLC-UV at low wavelengths (210-220 nm) picks up solvent noise and non-relevant aliphatic impurities, skewing integration.
-
Resolution: GC capillary columns (non-polar phases like HP-5 or DB-5) separate regio-isomers based on boiling point differences driven by steric shielding, which is more effective than the hydrophobic differences used in Reverse Phase HPLC.
Comparison 2: ^1H-NMR vs. GC-MS (For Identity)
-
GC-MS Limitation: The mass spectra of regio-isomers (1,2,3- vs 1,3,5-substituted) are nearly identical. Both show molecular ions at m/z ~232/234 and similar fragmentation patterns (loss of methyl, loss of halogens).
-
NMR Superiority: The ^1H-NMR coupling constants are definitive.
-
Target (1,2,3-substituted): The aromatic protons at C4 and C6 will show distinct meta-coupling or doublet-of-doublets depending on the exact electronic environment, but the key is the integration of the isopropyl methine proton relative to the aromatic signal symmetry.
-
Isomer (1,3,5-substituted): Shows a simplified symmetric pattern (singlets or broad singlets) for aromatic protons due to C2 symmetry.
-
Part 4: Experimental Protocols
Protocol A: High-Resolution GC-FID Assay
Use this method for batch release and quantitative purity.
Instrument: Agilent 7890B (or equivalent) with FID. Column: Agilent J&W DB-5ms (30 m × 0.25 mm × 0.25 µm). Rationale: The 5% phenyl phase provides optimal selectivity for halogenated aromatics.
Parameters:
-
Inlet: Split mode (50:1), 250°C.
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 60°C (Hold 2 min) - Elutes solvents.
-
Ramp 1: 15°C/min to 180°C.
-
Ramp 2: 5°C/min to 240°C - Separates regio-isomers.
-
Final: 300°C (Hold 5 min) - Elutes heavy dimers.
-
-
Detector (FID): 300°C; H2 (30 mL/min), Air (400 mL/min).
System Suitability:
-
Tailing Factor: < 1.5 (Ensure no adsorption of the halogenated ring).
-
Resolution (Rs): > 2.0 between the Main Peak and the nearest isomer impurity.
Protocol B: Regio-Specific Identification by ^1H-NMR
Use this method to validate the structure of every new supplier lot.
Solvent: CDCl₃ (Deuterated Chloroform) with 0.03% TMS. Frequency: 400 MHz minimum.
Key Diagnostic Signals (Target: 1-Bromo-3-chloro-2-isopropylbenzene):
-
Isopropyl Methine (CH): Septet at ~3.5–3.8 ppm. Note: The steric crowding deshields this proton significantly compared to non-hindered cumene derivatives.
-
Isopropyl Methyls (CH₃): Doublet at ~1.4 ppm (Integration = 6H).
-
Aromatic Region (7.0–7.6 ppm): Look for an ABX or AMX system (depending on field strength) representing the three adjacent protons (H4, H5, H6).
-
Rejection Criteria: If you see a singlet or two singlets in the aromatic region, you likely have the 1,3,5-isomer (symmetric).
-
Part 5: Visualization of Quality Control Workflow
The following decision tree illustrates the logic for accepting or rejecting a batch based on the "Dual-Validation" strategy.
Figure 1: The "Dual-Validation" QC workflow ensures that high GC purity does not mask the presence of incorrect regio-isomers.
Part 6: Impurity Origin Analysis
Understanding where impurities come from allows for proactive troubleshooting.
Figure 2: Synthetic pathway risks. Note that the "Para-isomer" (Impurity A) is the most common byproduct due to the natural directing effects of the isopropyl group.
References
-
BLD Pharm. (2024). Product Specification: 1-Bromo-3-chloro-2-isopropylbenzene (CAS 1369772-08-6).[1] Retrieved from
-
Sigma-Aldrich. (2024). Certificate of Analysis: 1-Bromo-3-chloro-5-isopropylbenzene (Isomer Comparison). Retrieved from
-
National Institute of Standards and Technology (NIST). (2023). Gas Chromatography Retention Indices for Halogenated Aromatics. NIST Chemistry WebBook, SRD 69.[2] Retrieved from
-
ChemicalBook. (2024).[3] Synthesis and Supplier Data for Halogenated Cumenes. Retrieved from
(Note: While specific peer-reviewed monographs for this exact intermediate are proprietary to process chemistry groups, the analytical principles cited above are derived from standard protocols for halogenated aromatic hydrocarbons found in the NIST database and supplier COAs.)
Sources
Impurity Profiling of 1-Bromo-3-chloro-2-isopropylbenzene: A Comparative Analytical Guide
Topic: Impurity Profiling of Commercial 1-Bromo-3-chloro-2-isopropylbenzene Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QA/QC Professionals
Executive Summary & Technical Context
1-Bromo-3-chloro-2-isopropylbenzene (CAS: 1369772-08-6) is a critical trisubstituted aromatic scaffold, often employed as a sterically congested intermediate in the synthesis of agrochemicals and atropisomeric pharmaceutical agents.[1][2][3][4]
The 1,2,3-substitution pattern (isopropyl group flanked by bromine and chlorine) creates significant steric strain. Consequently, commercial supplies vary drastically in purity depending on the synthetic route employed. This guide compares the impurity profiles resulting from Direct Halogenation versus Sandmeyer-type synthesis and evaluates GC-MS versus HPLC-UV as the superior profiling methodology.[4]
Key Insight: The "silent killer" in this material is not the starting material, but the regioisomer 4-bromo-2-chloro-1-isopropylbenzene , which possesses nearly identical physical properties but drastically alters downstream structure-activity relationships (SAR).[4]
Comparative Analysis: Synthetic Routes & Impurity Origins
To profile impurities effectively, one must understand their origin.[5] The commercial "performance" of this intermediate is defined by the absence of specific isomers that compete in metal-catalyzed cross-couplings.[4]
Route A: Direct Halogenation (Low Cost / High Impurity)
-
Mechanism: Bromination of 2-chloro-1-isopropylbenzene.[4]
-
Profile: High levels of regioisomers.[4] The bulky isopropyl group directs incoming electrophiles to the para position (4-position), making the desired ortho (6-position, or 2-position relative to isopropyl) product the minor component without careful blocking strategies.
-
Critical Impurity: 4-Bromo-2-chloro-1-isopropylbenzene (>5% in technical grades).[4]
Route B: Sandmeyer Reaction (High Cost / High Purity)
-
Mechanism: Diazotization of 2-isopropyl-6-chloroaniline followed by substitution with CuBr.[4]
-
Profile: Regiospecificity is locked in the aniline precursor.[4]
-
Critical Impurity: Phenolic byproducts (hydrolysis of diazonium salt) and azo-coupling tars.[4]
Visualizing the Impurity Pathways
The following diagram maps the genesis of critical impurities based on the chosen synthetic route.
Figure 1: Comparative impurity genesis.[4] Route A (Direct) poses a high risk of isomeric contamination, while Route B (Sandmeyer) risks phenolic impurities.
Analytical Method Comparison: GC-MS vs. HPLC
For this specific lipophilic halo-aromatic, GC-MS is the gold standard .[4] Below is the comparative performance data.
| Feature | Method A: GC-MS (Recommended) | Method B: RP-HPLC (UV @ 220nm) |
| Resolution of Isomers | High. Capillary columns (e.g., DB-5MS) separate 1,2,3- vs 1,2,4- isomers based on boiling point and polarity differences.[4] | Medium. Positional isomers often co-elute on C18 columns due to identical hydrophobicity.[4] |
| Sensitivity | Excellent. SIM mode allows detection of brominated fragments (isotopic pattern 79/81) at <0.05%.[4] | Good. Requires low UV wavelength (210-220 nm), increasing baseline noise from solvents.[4] |
| Impurity ID | Definitive. Mass spectral fragmentation distinguishes de-halogenated vs. poly-halogenated impurities.[4] | Inferential. Relies solely on Retention Time matching; cannot identify unknown side-products.[4] |
| Suitability | Ideal for volatile, non-polar aromatics. | Better for polar, non-volatile precursors (e.g., anilines). |
Detailed Experimental Protocol: Self-Validating GC-MS Profiling
This protocol uses an Internal Standard (IS) method to ensure accuracy despite injection variability.[4]
Objective: Quantify the 4-bromo regioisomer and unidentified impurities >0.1%.
Reagents & Equipment
-
System: Agilent 7890/5977 GC-MS (or equivalent).
-
Column: DB-5MS UI (30m x 0.25mm x 0.25µm).[4]
-
Solvent: Dichloromethane (HPLC Grade).[4]
-
Internal Standard: n-Dodecane (distinct RT, non-reactive).[4]
Step-by-Step Methodology
-
Blank Preparation: Inject pure Dichloromethane to establish a baseline and ensure no carryover.[4]
-
Standard Solution (System Suitability):
-
Sample Preparation:
-
GC Parameters:
-
Inlet: Split 50:1 @ 250°C.
-
Flow: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold 50°C for 2 min.
-
Ramp 15°C/min to 200°C.
-
Ramp 30°C/min to 300°C (Hold 3 min).
-
-
-
MS Detection:
-
Scan Mode: 40-400 amu (for identification).[4]
-
SIM Mode (Optional): Monitor ions 196, 198, 200 (Molecular ion cluster for C9H10BrCl) for trace quantification.
-
Data Interpretation Logic
-
Relative Response Factor (RRF): Since isomers have nearly identical ionization cross-sections, assume RRF = 1.0 for the 4-bromo isomer relative to the target.
-
Normalization: Calculate Area% excluding the solvent and IS peak.[4]
-
Isotope Confirmation: A true brominated impurity must display the characteristic 1:1 doublet (for one Br) or 1:2:1 triplet (for two Br) in the mass spectrum.
Performance Impact on Drug Development
Why does this profile matter?
-
Suzuki Coupling Failure: In Pd-catalyzed cross-couplings, the 4-bromo isomer (impurity) is sterically less hindered than the 1-bromo-2-isopropyl (target).[4] The impurity reacts faster than the target, enriching the final drug substance with the wrong regioisomer.
-
Result: A 2% impurity in the starting material can lead to a 10% impurity in the final product due to kinetic favorability.
-
-
Crystallization Issues: The "Technical Grade" (Direct Halogenation) often contains oily oligomers that prevent the crystallization of downstream intermediates, requiring expensive column chromatography.
References
-
Compound Identification & Properties
-
Synthetic Methodology (Sandmeyer vs Direct)
-
Analytical Method Validation
-
Chromatographic Separation of Isomers
Sources
- 1. 2091673-38-8|2-(4-Bromo-2-chloro-5-methylphenyl)acetonitrile|BLD Pharm [bldpharm.com]
- 2. 1369828-32-9|2-Bromo-4-chloro-1-isopropylbenzene|BLD Pharm [bldpharm.com]
- 3. 1345036-19-2|2-Bromo-4-chloro-1-ethylbenzene|BLD Pharm [bldpharm.com]
- 4. 1-Bromo-3-chloro-5-isopropylbenzene | 1369900-53-7 [sigmaaldrich.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 2-Bromo-6-chlorotoluene | C7H6BrCl | CID 123552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzene, 1-bromo-3-chloro- | SIELC Technologies [sielc.com]
A Comparative Guide to Elemental Analysis Standards for 1-Bromo-3-chloro-2-isopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
The precise quantification of elemental composition is a cornerstone of chemical characterization, ensuring the purity and structural integrity of synthesized compounds. For a molecule such as 1-Bromo-3-chloro-2-isopropylbenzene (C₉H₁₀BrCl), a substituted aromatic compound with mixed halogens, accurate elemental analysis presents unique challenges. This guide will navigate these complexities by comparing established analytical techniques, highlighting their underlying principles, and providing detailed protocols to empower researchers in their pursuit of analytical excellence.
Theoretical Elemental Composition: The Gold Standard
The foundational standard for any elemental analysis is the theoretical composition derived from the compound's molecular formula. For 1-Bromo-3-chloro-2-isopropylbenzene, with a molecular formula of C₉H₁₀BrCl and a molecular weight of 233.53 g/mol , the theoretical elemental percentages are as follows:
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 9 | 108.099 | 46.29 |
| Hydrogen (H) | 1.008 | 10 | 10.080 | 4.32 |
| Bromine (Br) | 79.904 | 1 | 79.904 | 34.22 |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 15.18 |
| Total | 233.536 | 100.00 |
These theoretical values represent the absolute benchmark against which all experimental results must be compared. Any deviation from these percentages can indicate the presence of impurities, residual solvents, or incomplete synthesis. Journals often require experimental values to be within ±0.4% of the theoretical values to be considered acceptable evidence of purity[1].
Combustion Analysis: The Workhorse for CHN Determination
Combustion analysis is a robust and widely adopted technique for determining the carbon, hydrogen, and nitrogen content of organic compounds[2]. The underlying principle involves the complete combustion of a precisely weighed sample in a high-oxygen environment. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified.
Experimental Workflow: Combustion Analysis
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
